molecular formula C6H5BrFNO B1312590 4-Amino-3-bromo-5-fluorophenol CAS No. 847872-11-1

4-Amino-3-bromo-5-fluorophenol

Cat. No.: B1312590
CAS No.: 847872-11-1
M. Wt: 206.01 g/mol
InChI Key: DOPYFZKJWNMJKQ-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-fluorophenol is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3-bromo-5-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-bromo-5-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPYFZKJWNMJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465072
Record name 4-AMINO-3-BROMO-5-FLUOROPHENOL
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URL https://comptox.epa.gov/dashboard/DTXSID80465072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847872-11-1
Record name Phenol, 4-amino-3-bromo-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847872-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-3-BROMO-5-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Part 1: Physicochemical Profile & Molecular Weight Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Utilization of 4-Amino-3-bromo-5-fluorophenol

Executive Summary 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) is a high-value, tri-functionalized aromatic scaffold critical to modern drug discovery, particularly in the development of kinase inhibitors and fragment-based drug design (FBDD). Its unique substitution pattern—combining a polar phenol/aniline core with lipophilic, metabolically stable halogen motifs—allows for precise modulation of ligand-protein binding affinities. This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthetic workflow, and analytical protocols designed for high-integrity structural confirmation.

In medicinal chemistry, "molecular weight" is rarely a static integer; it is a distribution essential for mass spectrometric (MS) validation. For 4-Amino-3-bromo-5-fluorophenol, the presence of bromine introduces a distinct isotopic signature that serves as a primary diagnostic tool.

Molecular Data Specifications
PropertyValue / Description
IUPAC Name 4-Amino-3-bromo-5-fluorophenol
CAS Number 847872-11-1
Molecular Formula C₆H₅BrFNO
Average Molecular Weight 206.01 g/mol
Monoisotopic Mass (

Br)
204.9539 Da
Monoisotopic Mass (

Br)
206.9518 Da
Exact Mass 204.9539
Predicted logP ~1.6 (Lipophilic shift due to Br/F vs. parent aminophenol)
pKa (Phenol) ~9.2 (Predicted; F/Br electron withdrawal increases acidity vs. phenol)
The Isotopic Signature (MS Validation)

The molecular weight of this compound must be understood through its mass spectrum. Bromine naturally exists as two stable isotopes,


Br (50.69%) and 

Br (49.31%), in a nearly 1:1 ratio.
  • Diagnostic Rule: In LC-MS (ESI+ or ESI-), a pure sample of 4-Amino-3-bromo-5-fluorophenol will not appear as a single peak at 206.01. Instead, it will manifest as a "doublet" pattern:

    • M Peak (

      
      Br):  ~205 m/z
      
    • M+2 Peak (

      
      Br):  ~207 m/z
      
    • Intensity Ratio: ~1:1

Scientist’s Note: If your MS data shows a single dominant peak or a ratio deviating significantly from 1:1, the bromination has likely failed or dehalogenation has occurred during ionization.

Part 2: Synthetic Pathways & Causality[1]

The synthesis of 4-Amino-3-bromo-5-fluorophenol relies on the synergistic directing effects of the amino and hydroxyl groups. The amino group (


) is a stronger activator than the hydroxyl group (

), directing electrophilic substitution to its ortho positions.
Retrosynthetic Logic
  • Target: 4-Amino-3-bromo-5-fluorophenol.[1][2][3][4][5][][7][8][9]

  • Precursor: 4-Amino-3-fluorophenol (CAS 399-95-1).

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

    
    ) to control regioselectivity and prevent over-bromination (e.g., dibromination at C2 and C6).
    

Mechanism:

  • Directing Effects: The

    
     at C4 directs incoming electrophiles to C3 and C5.
    
  • Steric/Electronic Constraints: C3 is occupied by Fluorine. C5 is open and highly activated. The

    
     at C1 also directs ortho to C2 and C6, but the activation energy for the amine-directed position (C5) is significantly lower.
    
  • Outcome: Selective monobromination at C5 (which becomes C3 in the final numbering due to alphabetical priority of Bromo > Fluoro).

Experimental Workflow (Self-Validating Protocol)

SynthesisWorkflow Precursor Start: 4-Amino-3-fluorophenol (CAS 399-95-1) Reaction Reaction: Electrophilic Aromatic Substitution (Directed by -NH2) Precursor->Reaction Dissolve Reagent Reagent: NBS (1.05 eq) Solvent: ACN or DMF Temp: 0°C to RT Reagent->Reaction Dropwise Addn Quench Quench: Na2S2O3 (aq) (Removes active Br species) Reaction->Quench TLC Monitoring Product Product: 4-Amino-3-bromo-5-fluorophenol (Yield: ~75-85%) Quench->Product Extraction & Cryst.

Figure 1: Controlled monobromination workflow utilizing amino-directed regioselectivity.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-Amino-3-fluorophenol in Acetonitrile (ACN) or DMF. Cool to 0°C to suppress di-bromination.

  • Bromination: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Why? Slow addition prevents high local concentrations of radicals/bromonium ions that lead to byproducts.

  • Monitoring: Check TLC (solvent: Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of a less polar spot (
    
    
    
    , due to Br lipophilicity).
  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to neutralize unreacted bromine species.
    
  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .[4][8]
    
  • Purification: Recrystallize from Hexane/DCM or perform flash chromatography if necessary.

Part 3: Analytical Validation (The Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate both the position of the bromine and the integrity of the ring system.

NMR Characterization Strategy

The


-NMR spectrum is the definitive proof of regiochemistry.
  • Expected Signals:

    • Protons remaining: H2 and H6 (using phenol numbering C1-OH).

    • H2 (Ortho to OH, Meta to Br, Para to F): Appears as a doublet or multiplet due to long-range coupling (

      
      ).
      
    • H6 (Ortho to OH, Meta to F): Appears as a doublet of doublets (

      
       coupling is typically 8–10 Hz).
      
    • Diagnostic Shift: The disappearance of the proton at the C5 position (relative to the precursor) confirms substitution.

Mass Spectrometry Logic

MS_Logic cluster_isotopes Isotopic Pattern Recognition Sample Sample Injection (LC-MS ESI+) Detection Detect m/z Peaks Sample->Detection Br79 Peak A: ~205 Da (100% Rel. Abundance) Detection->Br79 Br81 Peak B: ~207 Da (~98% Rel. Abundance) Detection->Br81 Decision Is Ratio ~1:1? Br79->Decision Br81->Decision Pass PASS: Monobrominated Product Confirmed Decision->Pass Yes Fail FAIL: Check for Di-bromo or Des-bromo Decision->Fail No

Figure 2: Mass Spectrometry decision logic for validating brominated intermediates.

Part 4: Applications in Drug Discovery

4-Amino-3-bromo-5-fluorophenol is not merely a building block; it is a "privileged scaffold" in kinase inhibitor design.

  • Kinase Hinge Binding: The phenol

    
     and aniline 
    
    
    
    can form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR, RAF kinases).
  • Halogen Scanning:

    • Fluorine (C5): Blocks metabolic oxidation (CYP450 blocking) and modulates the pKa of the phenol, often improving bioavailability.

    • Bromine (C3): Provides a handle for Suzuki-Miyaura coupling to extend the scaffold into the "solvent-exposed" or "back-pocket" regions of the protein binding site.

  • Bioisosteres: This scaffold is often used to replace more labile aminophenols to increase lipophilicity (

    
     adjustment) without sacrificing H-bond donor/acceptor capability.
    

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735919 (4-Amino-3-fluorophenol - Precursor Data). PubChem. Available at: [Link]

  • European Patent Office. Process for the preparation of halogen containing 4-amino phenols. Patent EP1514865A1.
  • United States Patent and Trademark Office. Preparation of halogenated 4-aminophenols. Patent US7358397B2.
  • Amerigo Scientific. 4-Amino-3-Bromo-5-Fluorophenol Product Data (CAS 847872-11-1).[3][7][9] Available at: [Link]

Sources

"4-Amino-3-bromo-5-fluorophenol" chemical properties

[1][2][3]

Executive Summary

4-Amino-3-bromo-5-fluorophenol (CAS: 847872-11-1) is a tri-functionalized aromatic building block characterized by a unique "push-pull" electronic structure.[1] It combines a nucleophilic aminophenol core with distinct halogen handles—a labile bromine for cross-coupling and a metabolic-blocking fluorine.[1]

This molecule serves as a pivotal intermediate in the synthesis of Type II kinase inhibitors (analogous to Regorafenib scaffolds) where the halogen substitution pattern modulates lipophilicity (LogP) and binding pocket occupancy.[1] Its structural versatility allows researchers to perform "scaffold hopping" to optimize potency and pharmacokinetic profiles.[1]

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and formulation.[1]

PropertyValue / DescriptionSignificance
CAS Number 847872-11-1Unique Identifier
Molecular Formula C₆H₅BrFNOHalogenated Aminophenol
Molecular Weight 206.01 g/mol Fragment-based drug design compliant
Appearance Off-white to grey solidOxidation sensitive (store under inert gas)
Solubility DMSO, MeOH, EtOAcPoor water solubility; requires polar organic solvents
Acidity (pKa) ~9.2 (Phenol), ~3.5 (Aniline)Amphoteric nature affects extraction protocols
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity, good membrane permeability

Synthetic Routes & Process Chemistry

To ensure high purity and regiochemical integrity, two primary synthetic strategies are employed.[1] The choice depends on the availability of starting materials and the scale of production.[1]

Route A: Electrophilic Bromination (The Direct Approach)

This route utilizes 4-amino-3-fluorophenol as the starting material.[1] The strong directing effect of the amino group is leveraged to install the bromine atom at the C5 position.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Regiochemistry: The -NH₂ group (at C4) is the strongest activator and directs ortho/para.[1] Since C4 is occupied and C3 is fluorinated, the primary activation site is C5 (ortho to amine).[1] The -OH group (at C1) directs para to C4 (blocked) and ortho to C2/C6. The synergistic activation of -NH₂ dominates, favoring C5 substitution.[1]

Protocol:

  • Protection (Recommended): Acetylate 4-amino-3-fluorophenol with acetic anhydride (

    
    ) to form the acetamide.[1] This prevents oxidation of the aniline and over-bromination.[1]
    
  • Bromination: Treat the acetamide with N-Bromosuccinimide (NBS) in DMF or Acetonitrile at 0°C.[1]

    • Why NBS? Provides a controlled source of electrophilic bromine (

      
      ), minimizing side reactions compared to elemental bromine (
      
      
      ).[1]
  • Deprotection: Hydrolyze the acetyl group using dilute HCl in ethanol under reflux.

  • Neutralization: Carefully adjust pH to 7-8 to precipitate the free base product.[1]

Route B: Nitration of Halophenol (The Convergent Approach)

This route starts with 3-bromo-5-fluorophenol and introduces the nitrogen functionality.[1]

  • Mechanism: Nitration followed by Reduction.[1][2]

  • Regiochemistry: The -OH group directs ortho/para.[1][3] The halogens (Br, F) are deactivating but ortho/para directing.[1] Position C4 is para to the -OH and ortho to both halogens.[1] This "cooperative directing effect" makes C4 the most nucleophilic site for the nitronium ion (

    
    ).
    

Protocol:

  • Nitration: Treat 3-bromo-5-fluorophenol with dilute

    
     in acetic acid at low temperature (<10°C).
    
    • Control: Isolate the 4-nitro isomer (major product) from minor ortho-nitro byproducts via crystallization.[1]

  • Reduction: Reduce the nitro group using Iron powder (Fe) and Ammonium Chloride (

    
    ) in aqueous ethanol (Bechamp reduction) or catalytic hydrogenation (
    
    
    , Pt/C).[1]
    • Note: Avoid Pd/C if possible to prevent debromination (hydrodehalogenation).[1]

Synthetic Pathway Visualization

SynthesisPathwaysStartA4-Amino-3-fluorophenol(CAS: 399-95-1)StepA1Protection (Ac2O)-> AcetamideStartA->StepA1StepA2Bromination (NBS)Regioselective at C5StepA1->StepA2StepA3Deprotection (HCl)StepA2->StepA3TargetTARGET:4-Amino-3-bromo-5-fluorophenolStepA3->TargetRoute AStartB3-Bromo-5-fluorophenol(CAS: 433939-27-6)StepB1Nitration (HNO3)Target: C4 PositionStartB->StepB1StepB2Reduction (Fe/NH4Cl)Nitro -> AmineStepB1->StepB2StepB2->TargetRoute B

Figure 1: Dual synthetic strategies for 4-Amino-3-bromo-5-fluorophenol ensuring regiochemical control.

Reactivity & Applications in Drug Discovery

The value of 4-Amino-3-bromo-5-fluorophenol lies in its orthogonal reactivity .[1] Each substituent provides a specific handle for medicinal chemistry optimization.

Chemo-Selectivity Map
  • Phenol (-OH):

    • Reaction: Etherification (Mitsunobu or alkylation).[1]

    • Use: Linker attachment for PROTACs or solubilizing tails.[1]

  • Aniline (-NH₂):

    • Reaction: Amide coupling, Urea formation, or Buchwald-Hartwig amination.[1]

    • Use: Formation of the "Hinge Binder" motif in kinase inhibitors (e.g., interaction with ATP binding site).[1]

  • Bromide (-Br):

    • Reaction: Suzuki-Miyaura, Sonogashira, or Heck coupling.[1]

    • Use: Extension of the scaffold into the hydrophobic back-pocket of the enzyme.[1] The C-Br bond is significantly more reactive than the C-F bond, allowing selective functionalization.[1]

  • Fluoride (-F):

    • Role: Bioisostere for Hydrogen.[1]

    • Use: Blocks metabolic oxidation (CYP450 blocking) at the C5 position and modulates the pKa of the adjacent phenol/amine.[1]

Reactivity Logic Diagram

ReactivityMapCore4-Amino-3-bromo-5-fluorophenolAmine4-Amino (-NH2)Hinge Binding / Amide CouplingCore->AminePhenol1-Hydroxy (-OH)Solubility / Ether LinkageCore->PhenolBromo3-Bromo (-Br)Cross-Coupling (Suzuki/Buchwald)Core->BromoFluoro5-Fluoro (-F)Metabolic Stability / Electronic TuningCore->Fluoro

Figure 2: Orthogonal reactivity map highlighting the specific utility of each functional group.[1]

Handling, Stability & Safety

  • Storage: The presence of the electron-rich aniline and phenol groups makes the compound susceptible to oxidation.[1] Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation.[1] Protect from light using amber vials.[1]

  • Safety Profile:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

    • Hazard: Potential sensitizer.[1] Use standard PPE (nitrile gloves, fume hood).[1]

    • Disposal: Halogenated organic waste stream.[1]

References

  • Synthesis of 4-Amino-3-fluorophenol: Preparation of 4-amino-3-fluorophenol via catalytic hydrogenation and sulfonation.[1][4][5] NINGBO INNO PHARMCHEM CO.,LTD.[1]

  • Bromination Methodologies: Application Notes and Protocols for the Bromination of 4-Fluorophenol. BenchChem.[1][3]

  • Commercial Availability & Properties: 3-Bromo-5-fluorophenol Specifications and Applications. Ossila.[1]

  • Kinase Inhibitor Chemistry: Synthesis of Regorafenib and intermediate scaffolds. ResearchGate.[1][6]

  • Patent Literature: Process for the preparation of halogen containing 4-amino phenols.[1] EP1514865A1.[1]

Technical Guide: 4-Amino-3-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Multi-Vector Drug Discovery [1]

Executive Summary

4-Amino-3-bromo-5-fluorophenol (CAS: 847872-11-1 ) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in its dense functionalization: a central benzene ring decorated with four distinct chemical handles—a phenol, an aniline, a bromine, and a fluorine atom.[1] This tetrad of functionalities allows for orthogonal synthetic elaboration, making it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors (e.g., targeting EGFR, BTK) and PROTAC linkers.[1]

This guide provides a comprehensive technical analysis of this intermediate, detailing its physicochemical profile, validated synthetic routes, and strategic applications in structure-activity relationship (SAR) exploration.[1]

Part 1: Structural Analysis & Physicochemical Profile[1]

The utility of 4-amino-3-bromo-5-fluorophenol stems from its electronic "push-pull" nature.[1] The electron-donating hydroxyl (-OH) and amino (-NH₂) groups are counterbalanced by the electron-withdrawing halogen atoms (-Br, -F), creating a unique electrostatic potential map that influences both binding affinity and metabolic stability.[1]

Key Chemical Identifiers
PropertySpecification
IUPAC Name 4-Amino-3-bromo-5-fluorophenol
CAS Number 847872-11-1
Molecular Formula C₆H₅BrFNO
Molecular Weight 205.01 g/mol
SMILES Oc1cc(F)c(N)c(Br)c1
Appearance Off-white to pale brown solid (oxidation sensitive)
Electronic & Solubility Profile

The presence of fluorine ortho to the amino group lowers the pKa of the aniline nitrogen (relative to unsubstituted aniline), reducing the likelihood of metabolic N-oxidation.[1] Conversely, the bromine atom serves as a lipophilic anchor and a site for cross-coupling, while the phenol provides a hydrogen bond donor/acceptor motif critical for solvent interactions or active site binding.[1]

ParameterValue (Predicted/Experimental)Significance
LogP ~1.8 - 2.1Moderate lipophilicity; suitable for CNS and systemic drugs.[1]
pKa (Phenol) ~8.5 - 9.2Slightly more acidic than phenol due to -I effect of halogens.[1]
pKa (Aniline) ~3.0 - 3.5Reduced basicity due to ortho-F/Br; improved oxidative stability.[1]
H-Bond Donors 3 (OH, NH₂)Critical for binding pocket interactions (e.g., hinge region).[1]

Part 2: Synthetic Routes & Process Chemistry[1][2]

The synthesis of 4-amino-3-bromo-5-fluorophenol requires careful regiocontrol to ensure the bromine adds to the correct position (ortho to the amine, meta to the phenol) without over-brominating.[1]

Retrosynthetic Logic

The most robust route proceeds via the electrophilic bromination of 4-amino-3-fluorophenol .[1] The amino group is the strongest directing group (strongly activating, ortho/para director).[1] Since the para position relative to the amine is occupied by the hydroxyl group (or vice versa), bromination is directed ortho to the amine.[1]

Validated Synthetic Protocol

Objective: Monobromination of 4-amino-3-fluorophenol.

  • Precursor: 4-Amino-3-fluorophenol (CAS: 399-95-1).[1][2]

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

    
    ) to control stoichiometry and prevent poly-bromination.[1]
    

Step-by-Step Methodology:

  • Solvation: Dissolve 4-amino-3-fluorophenol (1.0 eq) in a polar aprotic solvent such as DMF or Acetonitrile (ACN) at 0°C. Note: DMF is preferred if the starting material solubility is poor.[1]

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Maintain temperature <5°C to suppress oxidation of the aniline/phenol.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via LC-MS (Target Mass: 205/207 m/z).[1]

  • Quench: Pour the reaction mixture into ice-water containing 5% sodium thiosulfate (to neutralize active bromine species).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (SiO₂).[1] Eluent: Hexanes/Ethyl Acetate (gradient 10% to 40%).[1]

    • Observation: The product is typically the less polar spot compared to the starting material.[1]

Pathway Visualization (Graphviz)[1]

SynthesisPath SM 4-Amino-3-fluorophenol (CAS: 399-95-1) Inter Intermediate Complex (Regioselective Directing) SM->Inter Dissolution Reagent NBS (1.05 eq) DMF, 0°C Reagent->Inter Electrophilic Attack Product 4-Amino-3-bromo-5-fluorophenol (CAS: 847872-11-1) Inter->Product Workup & Purification

Caption: Regioselective bromination of 4-amino-3-fluorophenol using NBS to yield the target scaffold.

Part 3: Reactivity & Functionalization Strategy[1]

This molecule is a "Swiss Army Knife" for chemists.[1] Each functional group can be engaged selectively (orthogonally) without protecting groups, provided the correct order of operations is followed.[1]

The "Tri-Vector" Functionalization Logic
  • Vector 1 (Phenol -OH): Alkylation (Williamson ether synthesis) or Mitsunobu reaction.[1] usually functionalized first or last depending on the target.[1]

  • Vector 2 (Aniline -NH₂): Amide coupling, urea formation, or cyclization to form heterocycles (e.g., benzoxazoles).[1]

  • Vector 3 (Bromide -Br): Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Strategic Order of Operations

To avoid side reactions, the following sequence is recommended for building complex drugs (e.g., kinase inhibitors):

  • Step 1: Amide Coupling (Aniline). The aniline is the most nucleophilic site.[1] Reacting with an acid chloride or carboxylic acid (with HATU) yields the amide.[1]

  • Step 2: Etherification (Phenol). The phenol can be alkylated to attach solubilizing tails or specific binding motifs.[1]

  • Step 3: Cross-Coupling (Bromide). The aryl bromide is preserved for the final diversity-generating step (Suzuki coupling) to introduce biaryl complexity.[1]

Reactivity Flowchart

Reactivity Core 4-Amino-3-bromo-5-fluorophenol Amide Amide Coupling (R-COCl / HATU) Core->Amide Vector 1 (NH2) Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Vector 2 (Br) Ether Alkylation (R-X / K2CO3) Core->Ether Vector 3 (OH) Prod_Amide Amide Intermediate (Kinase Hinge Binder) Amide->Prod_Amide Prod_Biaryl Biaryl Scaffold (Extended Reach) Suzuki->Prod_Biaryl Prod_Ether Ether Derivative (Solubility Tail) Ether->Prod_Ether

Caption: Orthogonal functionalization vectors available on the core scaffold.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7]

Kinase Inhibition (EGFR/BTK)

The 4-amino-3-bromo-5-fluorophenol core mimics the adenosine ring of ATP.[1]

  • Hinge Binding: The N1 and N3 of the adenine are mimicked by the phenol OH and aniline NH (after cyclization into a benzoxazole or quinazoline).[1]

  • Gatekeeper Interaction: The Fluorine atom at position 5 is small enough to fit into restricted pockets (like the T790M mutation in EGFR) while modulating the electronic environment of the ring.[1]

  • Selectivity: The Bromine atom allows for the attachment of bulky groups that can protrude into the solvent-exposed region or the hydrophobic back pocket, enhancing selectivity over wild-type kinases.[1]

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), this scaffold serves as a rigid connector.[1] The phenol OH provides a site for attaching the PEG/alkyl linker, while the aniline/bromide allows for the construction of the Warhead (ligand for the target protein).[1]

Bioisosterism

The 3-bromo-5-fluoro motif is often used as a bioisostere for di-chloro or di-methyl substitutions to alter metabolic clearance (blocking CYP450 sites) without significantly changing steric bulk.[1]

Part 5: Safety & Handling

  • Hazards: Like most halogenated anilines, this compound is potentially toxic if swallowed and may cause skin sensitization.[1] It is suspected to be an irritant to eyes and the respiratory system.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aniline group is prone to oxidation (turning dark brown) upon exposure to air and light.[1]

  • Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • PubChem. (n.d.).[1] 4-Amino-3-fluorophenol (Precursor Data).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • Amerigo Scientific. (2024).[1] 4-Amino-3-Bromo-5-Fluorophenol Product Specifications. Retrieved from [Link]

  • ResearchGate. (2022).[1] Synthesis of Regorafenib via 4-amino-3-fluorophenol intermediates.[1][2][3][4] Retrieved from [Link]

Sources

A Technical Guide to the Structure Elucidation of 4-Amino-3-bromo-5-fluorophenol: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural confirmation of synthetic intermediates is a cornerstone of modern pharmaceutical development. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 4-Amino-3-bromo-5-fluorophenol, a critical intermediate in the synthesis of the multi-kinase inhibitor, Regorafenib.[1][2][3][4][5][6] By employing an orthogonal and self-validating analytical framework—integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy—we present a comprehensive workflow. This document details not only the experimental protocols but also the causal logic behind the analytical choices and the process of synthesizing disparate data streams into a single, validated structural assignment.

Introduction

The Significance of 4-Amino-3-bromo-5-fluorophenol in Drug Development

4-Amino-3-bromo-5-fluorophenol (CAS No. 847872-11-1) is a highly functionalized aromatic compound.[7] Its strategic importance lies in its role as a key building block for Regorafenib, an oral anti-cancer agent.[2][3] The precise arrangement of the amino, bromo, fluoro, and hydroxyl groups on the phenol ring is essential for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient (API). An error in the isomeric structure of this intermediate would lead to the failure of the synthesis or the production of an incorrect, potentially harmful, final compound.

The Imperative of Unambiguous Structure Elucidation

In a regulated drug development environment, confirming the identity and purity of every intermediate is not merely an academic exercise; it is a prerequisite for advancing a synthetic campaign. The goal of structure elucidation is to produce a coherent and irrefutable body of evidence that confirms a molecule's constitution (atom-to-atom connectivity) and configuration.

An Orthogonal, Self-Validating Methodological Framework

G Figure 1. Orthogonal Workflow for Structure Elucidation cluster_synthesis Hypothetical Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Sample Synthesized Product (Expected: 4-Amino-3-bromo-5-fluorophenol) MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS_Data Molecular Formula (C₆H₅BrFNO) Isotopic Pattern (Br) MS->MS_Data IR_Data Functional Groups (-OH, -NH₂, Ar-F, Ar-Br) IR->IR_Data NMR_Data Connectivity & Framework (C-H, C-F Bonds, Proton Environments) NMR->NMR_Data Confirmation Structure Confirmed MS_Data->Confirmation IR_Data->Confirmation NMR_Data->Confirmation

Caption: A flowchart of the orthogonal analytical approach.

Foundational Analysis: Molecular Formula and Mass

The first step in identifying an unknown is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to calculate its elemental composition with high certainty.

Principle of High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula. Furthermore, the presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 natural abundance, provides a definitive isotopic signature in the mass spectrum.[8][9][10][11] The molecular ion (M⁺) will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity, a classic indicator of a monobrominated compound.[9][11]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive ion mode (ESI+) to protonate the amino group, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Analysis: Identify the molecular ion cluster and use the instrument's software to calculate the elemental composition from the measured exact mass of the monoisotopic peak.

Interpreting the Data: Isotopic Pattern and Exact Mass

For 4-Amino-3-bromo-5-fluorophenol (C₆H₅BrFNO), the analysis should yield the following:

ParameterExpected ValueRationale
Calculated Exact Mass 205.9617 ([M(⁷⁹Br)+H]⁺)For C₆H₆⁷⁹BrFNO⁺
Observed Exact Mass ~205.9617 (± 5 ppm)Confirms elemental formula.
Isotopic Pattern Two peaks at ~m/z 206 and ~208Corresponds to [M(⁷⁹Br)+H]⁺ and [M(⁸¹Br)+H]⁺.
Intensity Ratio ~1:1The characteristic signature for a single bromine atom.[9][11]

This HRMS data provides the first powerful, self-validating piece of evidence: the molecular formula is consistent with the target structure, and the presence of one bromine atom is confirmed.

Functional Group Identification via Infrared Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid and reliable method for identifying the functional groups present in the molecule.

Principle of Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared radiation is absorbed by a molecule at specific frequencies that correspond to the energy of bond vibrations (stretching, bending). The resulting spectrum is a fingerprint of the molecule's functional groups.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: A standard benchtop FT-IR spectrometer.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Acquire 16-32 scans for a good signal-to-noise ratio.

  • Analysis: Identify and assign the characteristic absorption bands by comparing their positions to standard correlation tables.

Spectral Interpretation: Assigning Key Vibrational Frequencies

The spectrum should display characteristic absorptions confirming the key functional groups of 4-Amino-3-bromo-5-fluorophenol.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3500 - 3300N-H StretchPrimary Amine (-NH₂)Two distinct sharp peaks are expected for the symmetric and asymmetric stretches.
3400 - 3200O-H StretchPhenol (-OH)A broad absorption, often overlapping with the N-H stretches, due to hydrogen bonding.[12][13][14]
1620 - 1580N-H BendPrimary Amine (-NH₂)Confirms the presence of the primary amine.
1600 - 1450C=C StretchAromatic RingA series of sharp peaks confirms the benzene ring.
1260 - 1200C-O StretchPhenolStrong absorption indicative of the phenolic C-O bond.
1100 - 1000C-F StretchAryl-FluorideA strong, characteristic peak confirming the C-F bond.
~600-500C-Br StretchAryl-BromideA weaker absorption in the fingerprint region.

The FT-IR results should align perfectly with the elemental composition from HRMS, confirming the presence of hydroxyl, amino, and halogen functionalities on an aromatic core.

Definitive Structural Mapping with NMR Spectroscopy

NMR spectroscopy is the most powerful technique for structure elucidation, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms in a molecule.

The Central Role of NMR in Structure Elucidation

By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra, we can piece together the exact atomic framework of the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is chosen because its ability to form hydrogen bonds helps to sharpen the signals from the -OH and -NH₂ protons, which might otherwise be too broad or exchange too rapidly to be observed in less polar solvents like CDCl₃.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • Experiments to Run:

    • Standard ¹H NMR.

    • Standard ¹³C NMR (proton-decoupled).

    • Standard ¹⁹F NMR (proton-coupled).

  • Referencing: Spectra are referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm). ¹⁹F spectra are typically referenced externally to CFCl₃ (δF = 0 ppm).

¹H NMR - Proton Environment Analysis

The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighbors.

  • Expected Signals:

    • Aromatic Region (δ 6.5-8.0 ppm): The molecule is asymmetric, meaning the two aromatic protons (at C2 and C6) are chemically non-equivalent and should give rise to two separate signals.

      • H-2: This proton is ortho to the bromine and meta to both the hydroxyl and amino groups. It is also ortho to the fluorine. It is expected to be a doublet of doublets (dd) due to coupling with H-6 (meta-coupling, ⁴JHH ≈ 2-3 Hz) and the fluorine at C-3 (ortho-coupling, ³JHF ≈ 8-10 Hz).

      • H-6: This proton is ortho to the hydroxyl group and meta to the bromine and amino groups. It is meta to the fluorine. It is also expected to be a doublet of doublets (dd) due to coupling with H-2 (meta-coupling, ⁴JHH ≈ 2-3 Hz) and the fluorine at C-3 (meta-coupling, ⁴JHF ≈ 4-6 Hz).

    • Exchangeable Protons:

      • -OH (Phenol): A broad singlet, typically δ 9.0-10.0 ppm in DMSO. Its integration should correspond to 1H.[13]

      • -NH₂ (Amine): A broad singlet, typically δ 4.0-5.5 ppm in DMSO. Its integration should correspond to 2H.

¹³C NMR - Carbon Backbone and Substituent Effects

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides critical information through carbon-fluorine coupling.[15]

  • Expected Signals: All 6 aromatic carbons are chemically non-equivalent and should produce 6 distinct signals. The key diagnostic feature is the splitting of these signals by the fluorine atom.

    • C-3 (C-F): This signal will be a large doublet due to the direct one-bond coupling (¹JCF ≈ 240-260 Hz). It will appear significantly downfield due to the electronegativity of fluorine.

    • C-2 & C-4 (ortho to F): These signals will appear as smaller doublets due to two-bond coupling (²JCF ≈ 20-25 Hz).

    • C-5 & C-1 (meta to F): These signals will also be doublets due to three-bond coupling (³JCF ≈ 3-8 Hz).

    • C-6 (para to F): This signal may appear as a small doublet or triplet due to four-bond coupling (⁴JCF ≈ 1-3 Hz).

¹⁹F NMR - A Direct Probe of Fluorination

The ¹⁹F NMR spectrum provides a direct and highly sensitive confirmation of the fluorine's environment.[16][17][18][19][20]

  • Expected Signal: A single fluorine environment will produce one main resonance.

    • This signal will be split into a doublet of doublets (dd) due to coupling to the two non-equivalent aromatic protons, H-2 (ortho-coupling, ³JFH ≈ 8-10 Hz) and H-6 (meta-coupling, ⁴JFH ≈ 4-6 Hz). The chemical shift will be in the typical range for an aryl fluoride.

Data Consolidation: NMR Summary Table
NucleusPredicted Chemical Shift (δ ppm, in DMSO-d₆)IntegrationPredicted MultiplicityKey Coupling Constants (J, Hz)Assignment
¹H ~9.51Hbroad singlet-C1-OH
¹H ~7.01Hdd⁴JHH ≈ 2.5, ³JHF ≈ 9.0H-2
¹H ~6.81Hdd⁴JHH ≈ 2.5, ⁴JHF ≈ 5.0H-6
¹H ~5.02Hbroad singlet-C4-NH₂
¹³C ~145-155-d¹JCF ≈ 250C-3
¹³C ~140-150-d³JCF ≈ 5C-1
¹³C ~130-140-d²JCF ≈ 22C-4
¹³C ~110-120-d⁴JCF ≈ 2C-6
¹³C ~105-115-d²JCF ≈ 22C-2
¹³C ~95-105-d³JCF ≈ 5C-5
¹⁹F ~ -120 to -140-dd³JFH ≈ 9.0, ⁴JFH ≈ 5.0C3-F

Integrated Data Analysis & Final Structure Confirmation

G Figure 2. Convergence of Spectroscopic Evidence center_node Proposed Structure: 4-Amino-3-bromo-5-fluorophenol hrms HRMS Data ✓ Formula: C₆H₅BrFNO ✓ Bromine Isotope Pattern (1:1) hrms->center_node Confirms Molecular Formula ftir FT-IR Data ✓ -OH Stretch ✓ -NH₂ Stretches ✓ C-F Stretch ftir->center_node Confirms Functional Groups h_nmr ¹H NMR Data ✓ 2 Aromatic Protons (dd) ✓ 1 -OH Proton ✓ 2 -NH₂ Protons h_nmr->center_node Confirms Proton Skeleton c_nmr ¹³C NMR Data ✓ 6 Aromatic Carbons ✓ Characteristic C-F Couplings (¹J, ²J, ³J) c_nmr->center_node Confirms Carbon Backbone f_nmr ¹⁹F NMR Data ✓ 1 Fluorine Signal (dd) ✓ Coupling to 2 Protons (ortho & meta) f_nmr->center_node Confirms Fluorine Position

Sources

4-Amino-3-bromo-5-fluorophenol: A Strategic Scaffold for Kinase Inhibitor Discovery

[1]

Executive Summary

4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) represents a high-value "tetrad" scaffold in modern medicinal chemistry. Characterized by its dense functionalization—an electron-donating amine and phenol pair juxtaposed with electron-withdrawing halogen motifs—this molecule serves as a critical junction point for Structure-Activity Relationship (SAR) exploration.

While structurally analogous to the core phenolic moiety of the multi-kinase inhibitor Regorafenib , the inclusion of the bromine atom at the 3-position (relative to the amino group) transforms this molecule from a passive structural element into an active synthetic handle . This allows for late-stage diversification via palladium-catalyzed cross-coupling, making it an indispensable tool for Fragment-Based Drug Discovery (FBDD) and the synthesis of focused libraries targeting VEGFR, Tie2, and RAF kinases.

Part 1: Chemical Profile & Physical Properties

This compound is defined by its amphoteric nature and specific halogenation pattern, which dictates its reactivity and handling requirements.

PropertySpecificationMedicinal Chemistry Implication
CAS Number 847872-11-1Unique identifier for sourcing and IP tracking.
Formula C₆H₅BrFNOLow Molecular Weight (MW ~206) allows for significant elaboration while staying within Lipinski's Rule of 5.
Appearance Off-white to grey solidOxidation sensitive; requires storage under inert atmosphere (Ar/N₂).
pKa (Phenol) ~8.5 (Predicted)The ortho-fluorine and ortho-bromine withdraw electron density, increasing acidity relative to phenol (pKa 10), enhancing H-bond donor capability.
pKa (Aniline) ~3.0 (Predicted)Significantly less basic than aniline due to inductive withdrawal by F and Br; affects nucleophilicity in coupling reactions.
Solubility DMSO, DMF, MeOHPoor water solubility; requires polar organic solvents for reactions.

Part 2: Medicinal Chemistry Utility

The "Tetrad of Functionality"

The power of 4-Amino-3-bromo-5-fluorophenol lies in the orthogonality of its four functional groups. Each plays a distinct role in drug design:

  • The Phenol (OH):

    • Role: H-bond donor/acceptor or ether linkage point.

    • Strategy: Often etherified to attach a "tail" moiety (e.g., pyridine-carboxamide in Regorafenib) that extends into the solvent-exposed region of the kinase ATP pocket.

  • The Amine (NH₂):

    • Role: Critical H-bond donor (hinge binder).

    • Strategy: Converted to urea or amide functionalities to form the primary pharmacophore interacting with the kinase hinge region (e.g., Glu/Cys residues).

  • The Fluorine (F):

    • Role: Metabolic blocker and electronic modulator.

    • Strategy: Blocks the metabolically vulnerable phenyl ring position from CYP450 oxidation. It also modulates the pKa of the adjacent phenol, influencing bioavailability.

  • The Bromine (Br):

    • Role: The "Diversification Handle."

    • Strategy: Unlike the hydrogen in the standard 4-amino-3-fluorophenol scaffold, this bromine allows for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings. This enables the introduction of aryl, heteroaryl, or alkynyl groups to probe hydrophobic pockets (e.g., the gatekeeper region) without rebuilding the entire molecule.

Visualization: SAR Decision Matrix

The following diagram illustrates the strategic utilization of each site on the scaffold.

SAR_StrategyCore4-Amino-3-bromo-5-fluorophenol(Core Scaffold)PhenolPhenol (-OH)Linker / H-BondCore->PhenolAmineAmine (-NH2)Hinge BinderCore->AmineBromoBromine (-Br)Synthetic HandleCore->BromoFluoroFluorine (-F)Metabolic ShieldCore->FluoroEtherEtherification(Solvent Tail)Phenol->EtherSnAr / MitsunobuUreaUrea/Amide(Pharmacophore)Amine->UreaIsocyanatesCouplingPd-Coupling(Library Expansion)Bromo->CouplingSuzuki / BuchwaldADMEADME Optimization(Half-life Extension)Fluoro->ADMEBlock Metabolism

Figure 1: Strategic functionalization map for 4-Amino-3-bromo-5-fluorophenol in drug design.

Part 3: Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

Synthesis of this scaffold typically avoids direct bromination of the aminophenol due to oxidation risks. The preferred industrial route involves the reduction of a nitro precursor .

Pathway: 3-Bromo-5-fluorophenol




Experimental Protocol: Synthesis of a Urea Derivative

Context: Creating a kinase inhibitor analog using the amine handle.

Objective: Synthesize 1-(2-bromo-4-fluoro-6-hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea .

Reagents:

  • 4-Amino-3-bromo-5-fluorophenol (1.0 eq)[1][2]

  • 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic, optional)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-Amino-3-bromo-5-fluorophenol (206 mg, 1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add 3-(Trifluoromethyl)phenyl isocyanate (155 µL, 1.1 mmol) dropwise via syringe.

    • Note: The electron-withdrawing F and Br atoms reduce the nucleophilicity of the amine. If reaction is sluggish, warm to Room Temperature (RT) or add 0.1 eq TEA.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically precipitates as a white solid.

  • Work-up: Filter the precipitate. Wash the filter cake with cold DCM (2 x 2 mL) to remove unreacted isocyanate.

  • Purification: If no precipitate forms, concentrate the solvent and purify via silica gel flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the diagnostic downfield urea protons (~9.0 ppm).

Visualization: Synthetic Workflow

Synthesis_FlowStartStart:4-Amino-3-bromo-5-fluorophenolStep1Reaction:DCM, 0°C to RT, 12hStart->Step1ReagentAdd:Isocyanate (R-NCO)Reagent->Step1CheckCheckpoint:LC-MS / TLCStep1->CheckWorkupWorkup:Filtration or Column Chrom.Check->WorkupConversion >95%ProductFinal Product:Urea DerivativeWorkup->Product

Figure 2: Workflow for converting the scaffold into a urea-based kinase inhibitor.

Part 4: Safety & Handling

  • Hazards: As a halogenated phenol/aniline derivative, assume acute toxicity if swallowed or inhaled. Potential skin sensitizer.

  • Storage: Store at 2–8°C under inert gas. The amine is prone to oxidation (browning) upon air exposure.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Bayer Healthcare LLC. (2008). Preparation of halogenated 4-aminophenols.[3][1][4][2][5] US Patent 7,358,397 B2. Link

  • Lanxess Deutschland GmbH. (2005). Process for the preparation of halogen containing 4-amino phenols.[3][1][4][2] EP Patent 1,514,865 A1. Link

  • IUCrData. (2017). Crystal structure of (E)-2-{[(4-Anilinophenyl)imino]methyl}-4-bromo-5-fluorophenol. International Union of Crystallography. Link

  • Royal Society of Chemistry. (2024). Modular Synthesis of Functional Libraries by Accelerated SuFEx Click Chemistry. (Contextual usage of halogenated phenol libraries). Link

Methodological & Application

Application Note: High-Purity Synthesis of 4-Amino-3-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-Amino-3-bromo-5-fluorophenol is a critical pharmacophore in the development of multi-kinase inhibitors (e.g., thyroid hormone receptor agonists and tyrosine kinase inhibitors). Its synthesis presents two distinct chemical challenges:

  • Regioselectivity: Directing the nitrogen nucleophile to the sterically congested 4-position (para to the hydroxyl) rather than the electronically active 2- or 6-positions.

  • Chemoselectivity: Reducing the nitro group to an amine without causing hydrodehalogenation (loss of the bromine or fluorine atoms).

This guide outlines a robust, two-step protocol designed for research-scale synthesis (10g–50g), prioritizing intermediate isolation and high purity (>98%).

Strategic Analysis & Retrosynthesis

The synthesis relies on the strong activating influence of the phenolic hydroxyl group to direct electrophilic aromatic substitution (EAS).

Reaction Pathway[1][2][3][4][5][6][7]
  • Step 1: Electrophilic Nitration. The starting material, 3-bromo-5-fluorophenol , is treated with nitric acid. While the hydroxyl group directs ortho and para, the 4-position (para) is electronically favored despite the steric bulk of the flanking halogens. Careful temperature control is required to minimize the ortho-nitro isomer (2-nitro).

  • Step 2: Chemoselective Reduction. Standard catalytic hydrogenation (

    
    , Pd/C) poses a high risk of debromination. Therefore, a dissolving metal reduction (Bechamp reduction) using Iron (
    
    
    
    ) and Ammonium Chloride (
    
    
    ) is employed to strictly preserve the halogen substitution pattern.
DOT Visualization: Synthetic Workflow

SynthesisWorkflow SM Starting Material 3-Bromo-5-fluorophenol Reagent1 Nitration HNO3 / AcOH 0°C to 20°C SM->Reagent1 EAS Intermed_Mix Crude Mixture (4-Nitro + 2-Nitro isomers) Reagent1->Intermed_Mix Exothermic Purification Purification (Column/Recrystallization) Intermed_Mix->Purification Separation Intermed_Pure Intermediate 4-Nitro-3-bromo-5-fluorophenol Purification->Intermed_Pure >95% Purity Reagent2 Reduction Fe / NH4Cl / EtOH Reflux (80°C) Intermed_Pure->Reagent2 Chemoselective Product Target Product 4-Amino-3-bromo-5-fluorophenol Reagent2->Product Isolation

Caption: Logical workflow for the synthesis, highlighting the critical purification step required to remove the ortho-nitro isomer.

Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 4-nitro-3-bromo-5-fluorophenol.

Rationale: Using Acetic Acid (AcOH) as a solvent moderates the acidity compared to concentrated sulfuric acid, reducing oxidative tar formation. Low temperature favors the kinetic para product over the thermodynamic ortho product.

Reagents & Materials
ReagentEquiv.[1][2]Role
3-Bromo-5-fluorophenol1.0Substrate
Nitric Acid (70%)1.05Electrophile Source
Glacial Acetic AcidSolventSolvent/Moderator
Ice/WaterN/AQuenching
Procedure
  • Setup: Charge a 3-neck round-bottom flask with 3-bromo-5-fluorophenol (10.0 g, 52.4 mmol) and Glacial Acetic Acid (50 mL). Equip with a thermometer and a pressure-equalizing addition funnel.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Prepare a solution of Nitric Acid (70%, 3.5 g, ~55 mmol) in Glacial Acetic Acid (10 mL). Add this solution dropwise over 30 minutes.

    • Critical: Maintain internal temperature below 10°C. A reddish-brown color may develop.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The 4-nitro isomer typically moves slower than the starting material but faster than the 2-nitro isomer (depending on silica activity).

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove acid traces.
    
  • Purification (Crucial): The crude solid contains both 4-nitro and 2-nitro isomers.

    • Method: Recrystallize from Ethanol/Water (1:1). If purity is <95% by HPLC, perform flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

    • Target Yield: 60–70% (Yellow solid).

Step 2: Chemoselective Reduction (Bechamp Conditions)

Objective: Reduction of nitro group to aniline without debromination.

Rationale: Catalytic hydrogenation (


) often cleaves Carbon-Bromine bonds. The 

system acts via a single-electron transfer mechanism that reduces the nitro group under mild conditions (pH ~5-6) while leaving the aryl halide intact.
Reagents & Materials
ReagentEquiv.[1][2]Role
4-Nitro-3-bromo-5-fluorophenol1.0Substrate
Iron Powder (325 mesh)5.0Reductant
Ammonium Chloride (

)
5.0Electrolyte/Buffer
Ethanol / Water (3:1)SolventSolvent System
Procedure
  • Setup: In a round-bottom flask, dissolve 4-nitro-3-bromo-5-fluorophenol (5.0 g, 21.2 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (5.7 g, 106 mmol) and Iron Powder (5.9 g, 106 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Observation: The yellow color of the nitro compound will fade, and the iron will turn dark/black (iron oxides).

  • Monitoring: Check TLC after 2 hours. The amine product will be highly polar (low

    
    ) and may stain purple/brown with Ninhydrin.
    
  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with EtOAc (100 mL) and neutralize with saturated

      
       if necessary (pH 7-8).
      
    • Separate layers.[3][2] Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Final Product: The resulting solid is 4-amino-3-bromo-5-fluorophenol .

    • Storage: Store under Nitrogen/Argon at -20°C. Aminophenols are prone to oxidation (darkening) upon air exposure.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Off-white to light brown solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity MS

LC-MS (ESI+)
Proton NMR

6.3–6.6 (Ar-H), Broad singlet (OH/NH2)

H-NMR (DMSO-

)

Note on NMR: The 4-amino-3-bromo-5-fluorophenol will show a distinct coupling pattern for the aromatic protons. Due to the fully substituted 3,4,5-positions, you will observe protons at positions 2 and 6. These are chemically non-equivalent if the environment is chiral, but generally appear as doublets or multiplets due to H-F coupling (


 and 

).

Safety & Hazards

  • 3-Bromo-5-fluorophenol: Irritant.[4] Avoid contact with skin and eyes.

  • Nitric Acid: Strong oxidizer and corrosive. Causes severe burns. Use strictly in a fume hood.

  • Iron Waste: The iron filter cake is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

References

  • Source: Vertex Pharmaceuticals. (2009). Patent WO2009152133A1: Inhibitors of influenza viruses replication.
  • Chemoselective Reduction (Fe/NH4Cl)
  • Compound Properties (3-Bromo-5-fluorophenol)

    • Source: Sigma-Aldrich / Merck.
    • Relevance: Physical properties and safety data for the starting material.[4]

Sources

Application Note: Chemo-Selective Catalytic Reduction of Halogenated Azo Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Amino-3-bromo-5-fluorophenol presents a classic "chemoselectivity paradox" in organic process development. While the reduction of the azo (or nitro) precursor to the amine is thermodynamically favorable, the presence of labile halogen substituents—specifically the Carbon-Bromine (C-Br) bond—creates a high risk of hydrodehalogenation (de-bromination).

Standard hydrogenation protocols utilizing Palladium on Carbon (Pd/C) are unsuitable due to their high propensity for oxidative addition into aryl-halide bonds, leading to the formation of the des-bromo impurity (4-Amino-3-fluorophenol). This Application Note details a high-fidelity protocol using Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst system effectively poisons the high-energy surface sites responsible for dehalogenation while maintaining sufficient activity for azo-bond cleavage.

Scientific Mechanism & Critical Process Parameters

The Chemoselectivity Challenge

The reduction of an azo compound (


) proceeds through a hydrazo intermediate (

) before cleaving into two aniline equivalents.
  • Primary Reaction (Desired):

    
    
    
  • Secondary Reaction (Parasitic):

    
    
    

In standard catalysis, the metal surface absorbs the aromatic ring flat. Palladium is particularly efficient at inserting into the C-Br bond. Sulfided Platinum , however, contains sulfur atoms adsorbed onto the metal lattice. These sulfur atoms act as electronic modifiers and steric blockers, preventing the close approach required for C-Br bond activation, while still allowing the more accessible azo/nitro groups to be reduced.

Reaction Pathway Diagram

ReactionPathway cluster_catalyst Catalyst Selectivity Azo Azo Precursor (Ar-N=N-Ar') Hydrazo Hydrazo Intermediate (Ar-NH-NH-Ar') Azo->Hydrazo +2H (Fast) Target Target Amine (4-Amino-3-bromo-5-fluorophenol) Hydrazo->Target +2H (Cleavage) Impurity Des-Bromo Impurity (Hydrodehalogenation) Target->Impurity Pd/C (Fast) Pt(S)/C (Blocked)

Figure 1: Reaction pathway illustrating the competitive landscape between azo cleavage and dehalogenation.

Materials & Equipment

Reagents
ReagentSpecificationRole
Azo Precursor >98% HPLCSubstrate
5% Pt(S)/C Sulfided Platinum on Carbon (Type B101 or equiv)Selective Catalyst
Methanol (MeOH) HPLC GradeSolvent
Hydrogen Gas (

)
>99.9% PurityReductant
Ammonium Formate (Optional for Method B)H-Donor
Equipment
  • High-Pressure Reactor: Parr Hydrogenator or Buchi Glas Uster (Hastelloy/SS316).

  • Filtration: Sparkler filter or sintered glass funnel with Celite pad (for catalyst removal).

  • Analysis: HPLC with DAD detector (C18 Column).

Experimental Protocol

Method A: Heterogeneous Catalytic Hydrogenation (Preferred for Scale-Up)

This method utilizes mild pressure hydrogenation with a poisoned catalyst to ensure bromine retention.

Step 1: Reactor Loading

  • In a clean, dry autoclave, charge the Azo Precursor (1.0 eq).

  • Add Methanol (10 volumes relative to precursor mass).

  • Add 5% Pt(S)/C (5 wt% loading relative to substrate mass). Note: Do not premix catalyst with dry solvent in air; add as a water-wet paste if possible to prevent ignition.

Step 2: Hydrogenation

  • Purge the reactor with Nitrogen (

    
    ) three times (3 bar) to remove oxygen.
    
  • Purge with Hydrogen (

    
    ) three times (3 bar).
    
  • Pressurize to 3.0 bar (approx. 45 psi) with

    
    .
    
  • Heat the reaction mixture to 35°C .

  • Stir vigorously (800-1000 RPM) to eliminate mass transfer limitations.

    • Critical Check: Monitor

      
       uptake. The reaction is exothermic; control cooling to maintain T < 45°C.
      

Step 3: Reaction Monitoring

  • Sample at 2 hours.

  • IPC Criteria (HPLC):

    • Azo Precursor: < 0.5%[1]

    • Des-Bromo Impurity: < 0.2%[2][3]

    • If Azo remains > 0.5%, repressurize and continue for 1 hour.

Step 4: Work-up

  • Cool reactor to 20-25°C.

  • Vent

    
     and purge with 
    
    
    
    .
  • Filter the catalyst over a Celite bed. Caution: Spent catalyst is pyrophoric. Keep wet at all times.

  • Concentrate the filtrate under reduced pressure to obtain the crude solid.

Method B: Catalytic Transfer Hydrogenation (CTH)

Ideal for small-scale labs lacking high-pressure equipment.

  • Dissolve Azo Precursor (1.0 eq) in Methanol (15 vol).

  • Add Ammonium Formate (4.0 - 5.0 eq).

  • Add 5% Pt/C or Pd/C (poisoned) (5 wt%).

  • Heat to Reflux (65°C) .

  • Monitor evolution of

    
     and 
    
    
    
    . Reaction is typically complete in 1-3 hours.
  • Note: Although CTH is milder, Pt(S)/C is still recommended over Pd/C to guarantee bromine retention.

Process Workflow Diagram

Workflow Start Start: Azo Precursor (3-Br-5-F-Phenol core) CatLoad Charge Pt(S)/C Catalyst (Inert Atmosphere) Start->CatLoad Hydro Hydrogenation 3 bar H2, 35°C, MeOH CatLoad->Hydro IPC IPC: HPLC Analysis Hydro->IPC Decision Des-Bromo > 0.5%? IPC->Decision Decision->Hydro Incomplete Conversion Filter Filtration (Celite) Remove Catalyst Decision->Filter No (Pass) Isolate Evaporation & Acid/Base Extraction Decision->Isolate Yes (Fail - Optimize Temp) Filter->Isolate Final Final Product: 4-Amino-3-bromo-5-fluorophenol Isolate->Final

Figure 2: Operational workflow for the catalytic reduction process.

Analytical Control & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Azo absorbs strongly) and 210 nm (Amine).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Des-Bromo Impurity Temperature too high (>45°C)Lower reaction temp to 25°C; ensure catalyst is Sulfided type.
Incomplete Conversion Catalyst poisoningCheck for sulfur/amine poisons in the precursor; Increase pressure to 5 bar.
Stalled Reaction Mass transfer limitationIncrease stirring speed (RPM); Ensure

saturation.

References

  • Catalytic Reduction of Halo-Nitro Aromatics: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text confirming Pt(S)/C specificity for halogens).
  • Sulfided Platinum Catalyst Specificity

    • Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds.[4][2][5] Patent DE2105682A1.

  • Catalytic Transfer Hydrogenation (Ammonium Formate)

    • Ram, S., & Ehrenkaufer, R. E. (1984).[6] "Ammonium formate in organic synthesis: A versatile agent in the Pd-C catalyzed transfer hydrogenation of functionalized nitro and azo compounds." Tetrahedron Letters, 25(32), 3415-3418.

  • Synthesis of Fluorophenol Intermediates

    • Method for synthesizing 4-amino-3-fluorophenol.[7][8][9][10] Patent CN105646245A.

Sources

Application Note: Recrystallization Protocol for 4-Amino-3-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1), a critical intermediate in the synthesis of multi-kinase inhibitors (e.g., structural analogs of Regorafenib).[1] Due to the compound's amphoteric nature and susceptibility to oxidative degradation (typical of electron-rich aminophenols), standard recrystallization techniques must be modified to ensure high recovery and preventing "browning" (quinone imine formation).

This guide provides a primary Binary Solvent Recrystallization method and a secondary Acid-Base Chemical Purification workflow for highly impure crude samples.[1]

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical behavior of the target molecule is a prerequisite for successful isolation.

PropertyDescriptionImplication for Purification
Functional Groups Phenol (-OH), Amine (-NH₂), Halogens (Br, F)Amphoteric: Soluble in acidic and basic aqueous media; least soluble at isoelectric point (pH ~6.5–7.5).[1]
Polarity Moderate to HighSoluble in alcohols, esters, and THF.[1] Sparingly soluble in non-polar hydrocarbons (hexane, heptane).[1]
Stability Oxidation SensitiveCritical: The amino-phenol motif oxidizes to colored quinone species in air.[1] All steps should ideally be performed under inert gas (N₂/Ar).
Melting Point ~135–140 °C (Estimated based on analogs)High enough for solvent recrystallization at reflux without decomposition.[1]

Pre-Purification Assessment (Solvent Screening)[1][3]

Before scaling up, perform a solubility screen using 50 mg of crude material.[1] The target compound exhibits a specific solubility profile due to the electron-withdrawing halogens (Br, F) competing with the electron-donating amine/phenol.

Recommended Solvent Systems
  • Ethanol / Water (Preferred): Excellent for removing inorganic salts and polar oxidation byproducts.[1]

  • Toluene / Heptane: Superior for removing non-polar organic impurities (unreacted starting materials).[1]

  • Ethyl Acetate / Hexane: Alternative if the compound is too soluble in ethanol.[1]

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)[1]

Objective: Removal of trace salts and oxidative impurities from crude material (>90% purity).

Reagents & Equipment[3][7][8]
  • Solvent A: Ethanol (Absolute or 95%)[1]

  • Solvent B: Deionized Water (degassed)[1]

  • Additives: Sodium Dithionite (Na₂S₂O₄) - Antioxidant[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas line (N₂), vacuum filtration setup.[1]

Step-by-Step Procedure
  • Preparation of Inert Environment:

    • Flush the round-bottom flask with Nitrogen for 5 minutes.[1]

    • Expert Insight: Aminophenols darken rapidly in hot solvents exposed to air.[1] An inert atmosphere is not optional for pharmaceutical-grade purity.[1]

  • Dissolution:

    • Charge crude 4-Amino-3-bromo-5-fluorophenol into the flask.[1]

    • Add Ethanol (approx. 5–7 mL per gram of solid).[1]

    • Add a spatula tip (<1 wt%) of Sodium Dithionite .[1] This reducing agent prevents the formation of colored quinoid impurities during heating.[1]

    • Heat to reflux (approx. 78 °C) with stirring until the solid completely dissolves.

    • Checkpoint: If undissolved particles remain (likely inorganic salts), perform a hot filtration through a pre-warmed Celite pad.[1]

  • Crystallization:

    • Remove from heat but maintain stirring.

    • While the solution is still hot (~60 °C), slowly add degassed Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) is observed.

    • Add 1–2 drops of Ethanol to clear the turbidity.[1]

  • Cooling & Growth:

    • Allow the flask to cool to room temperature slowly (over 1–2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.[1]

    • Once at room temperature, transfer to an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash the cake with a cold mixture of Ethanol/Water (1:3 ratio).[1]

    • Dry under high vacuum at 40 °C.[1]

Protocol B: Acid-Base Chemical Purification

Objective: Purification of highly impure crude (dark/tarry) or isolation from reaction mixtures.[1] This method exploits the amphoteric nature of the aminophenol.

Workflow Logic
  • Acid Phase: Protonate the amine (-NH₃⁺)

    
     Soluble in water.[1][2] Filter off non-basic organics.[1]
    
  • Neutralization: Adjust pH to isoelectric point

    
     Product precipitates.[1]
    
Step-by-Step Procedure
  • Acid Extraction:

    • Suspend crude solid in 2M HCl (10 mL/g).

    • Stir for 15 minutes. The product should dissolve; dark tars may remain undissolved.[1]

    • Add Activated Charcoal (10 wt%) and stir for 10 minutes to adsorb colored impurities.

    • Filter through Celite.[1] The filtrate should be clear to pale yellow.[1]

  • Precipitation:

    • Cool the filtrate to 5–10 °C.

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 2M NaOH dropwise.[1]

    • Monitor pH.[1][3][4][5] The target compound will begin to precipitate as the pH approaches 6.0–7.0.

    • Expert Insight: Do not overshoot to pH > 10, or the phenol will deprotonate (phenolate) and re-dissolve. Target pH 7.0 .

  • Collection:

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter and wash with copious amounts of cold water (to remove NaCl salts).[1]

    • Dry under vacuum.[1]

Process Visualization (Workflow Diagram)[1]

The following diagram illustrates the decision logic between Protocol A and Protocol B.

Recrystallization_Workflow Start Crude 4-Amino-3-bromo-5-fluorophenol Purity_Check Assess Purity & Color Start->Purity_Check High_Purity Purity > 90% Light Color Purity_Check->High_Purity Clean Low_Purity Purity < 90% Dark/Tarry Purity_Check->Low_Purity Dirty Dissolve_EtOH Dissolve in refluxing EtOH (+ Na2S2O4 antioxidant) High_Purity->Dissolve_EtOH Acid_Extract Suspend in 2M HCl (Protonate Amine) Low_Purity->Acid_Extract Hot_Filter Hot Filtration (Optional) Remove insolubles Dissolve_EtOH->Hot_Filter Add_Water Add warm Water until turbid Hot_Filter->Add_Water Cool_Cryst Slow Cool -> Ice Bath Add_Water->Cool_Cryst Final_Filter Vacuum Filtration & Wash Cool_Cryst->Final_Filter Charcoal Treat with Activated Carbon Filter Acid_Extract->Charcoal Neutralize Neutralize to pH 7.0 (Precipitate) Charcoal->Neutralize Neutralize->Final_Filter Dry Vacuum Dry (40°C) Final_Filter->Dry

Caption: Decision matrix for purification based on initial crude quality. Protocol A (Blue) utilizes solubility differentials; Protocol B (Red) utilizes amphoteric chemical properties.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.[1]Re-heat to dissolve.[1][6] Add slightly more Ethanol.[1] Cool very slowly with vigorous stirring. Seed with a pure crystal if available.[1][7]
Dark Coloration Oxidation of the aminophenol moiety.[1]Ensure Sodium Dithionite is used.[1] Perform all steps under Nitrogen. Use degassed solvents.[1]
Low Yield pH incorrect (Protocol B) or too much solvent (Protocol A).[1]Protocol B: Check pH carefully (target 6.5–7.5). Protocol A: Concentrate mother liquor and collect a second crop (check purity).
Insoluble Matter Inorganic salts (NaBr, KF) from synthesis.[1]These are insoluble in hot Ethanol.[1][6] Perform a hot filtration step before adding water.[1]

References

  • BenchChem Technical Support. (2025).[1][2][6] Refining Crystallization Methods for High-Purity Aminophenol Derivatives. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-Amino-3-fluorophenol (Analogous Structure).[1][8] National Library of Medicine.[1] Retrieved from [1]

  • ResearchGate. (2022).[1] A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib.[1][9] Retrieved from

  • Google Patents. (2016).[1] CN105646245A - Preparation method of 4-amino-3-fluorophenol.[1][8] Retrieved from [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for purification of amphoteric aromatic compounds).

Sources

Use of "4-Amino-3-bromo-5-fluorophenol" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-3-bromo-5-fluorophenol in Medicinal Chemistry

Executive Summary

4-Amino-3-bromo-5-fluorophenol (CAS: 1000576-40-0) is a highly specialized, tri-functional building block primarily utilized in the synthesis of Type II kinase inhibitors and PROTAC linkers. Unlike its structural cousin 2-aminophenol (which forms benzoxazoles), the para-orientation of the amino and hydroxyl groups in this molecule establishes it as a linear scaffold.

This application note details the chemo-orthogonal strategies required to manipulate its three distinct reactive handles:

  • Phenolic Hydroxyl (-OH): For ether linkage formation (typically the "hinge" or solvent-front binder).

  • Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling (library expansion).

  • Aniline Nitrogen (-NH₂): For urea or amide formation (establishing the hydrogen-bonding core).

Chemo-Physical Profile & Reactivity Map

The molecule exhibits a "Push-Pull-Push" electronic system. The electron-donating amino and hydroxyl groups activate the ring, while the electron-withdrawing halogen atoms (F, Br) deactivate specific positions and modulate pKa.

PropertyValue (Predicted/Typical)Significance in Synthesis
Molecular Weight 206.01 g/mol Low MW allows for fragment-based drug design (FBDD).
Acidity (Phenol pKa) ~9.2Slightly more acidic than phenol due to F/Br; facilitates base-mediated alkylation.
Basicity (Aniline pKa) ~3.5Reduced nucleophilicity due to ortho-F/Br; requires strong electrophiles or catalysis.
Physical State Off-white to tan solidSensitive to oxidation; store under inert atmosphere.
Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core 4-Amino-3-bromo- 5-fluorophenol Ether O-Alkylation (Ether Linkage) Core->Ether Path A: Base/R-X (Phenol Selectivity) Suzuki Suzuki Coupling (Biaryl Expansion) Core->Suzuki Path B: Pd(0)/Ar-B(OH)2 (Bromide Selectivity) Urea Urea/Amide Formation Core->Urea Path C: Isocyanate (Aniline Selectivity)

Figure 1: Orthogonal reactivity map demonstrating the three distinct "exit vectors" for chemical elaboration.

Application Protocols

Protocol A: Chemoselective O-Alkylation (Ether Formation)

Objective: To attach a solubilizing tail or pharmacophore to the phenol without affecting the aniline or bromide. Challenge: The aniline nitrogen is also nucleophilic. However, under basic conditions, the phenoxide anion is generated preferentially, ensuring O-selectivity over N-alkylation.

Reagents:

  • Substrate: 4-Amino-3-bromo-5-fluorophenol (1.0 equiv)

  • Electrophile: Alkyl bromide/chloride (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous DMF (0.2 M concentration) under nitrogen.

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. The solution may darken slightly as the phenoxide forms.

  • Addition: Dropwise add the alkyl halide.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (lower Rf) should disappear.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Purification: Silica gel chromatography.

    • Note: If N-alkylation is observed (rare with weak bases), switch to Mitsunobu conditions (PPh₃, DIAD, Alcohol) which are strictly O-selective for phenols.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To extend the carbon skeleton at the 3-position. Challenge: Free amines and phenols can poison Palladium catalysts. Solution: Use of robust, electron-rich phosphine ligands (e.g., dppf or XPhos) and a biphasic system.

Reagents:

  • Substrate: O-Alkylated Intermediate (from Protocol A) or Protected Phenol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a reaction vial, combine the substrate, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles). Crucial: Oxygen destroys the active Pd(0) species.

  • Solvent Addition: Add degassed Dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 12 hours.

  • Filtration: Filter through a pad of Celite to remove Palladium black.

  • Purification: The product is often less polar than the starting material. Purify via flash chromatography.

Protocol C: Urea Assembly (Kinase Inhibitor Motif)

Objective: To form the primary hydrogen-bonding motif typical of Type II kinase inhibitors (e.g., Sorafenib/Regorafenib analogs).

Reagents:

  • Substrate: Functionalized Aniline (from Protocol B)

  • Reagent: Aryl Isocyanate (1.0 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the aniline intermediate in anhydrous DCM at 0°C.

  • Addition: Add the isocyanate dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Mechanism:[1][2][3] The aniline attacks the isocyanate carbon; the electron-withdrawing F and Br on the ring actually stabilize the resulting urea, making it less prone to metabolic hydrolysis.

  • Isolation: The urea product often precipitates out of DCM. Filter the solid and wash with cold ether. This avoids column chromatography.[1]

Strategic Synthesis Workflow

The following diagram illustrates the logical order of operations to maximize yield and minimize side reactions.

SynthesisFlow cluster_warning Critical Control Point Start Start: 4-Amino-3-bromo- 5-fluorophenol Step1 Step 1: O-Protection/Alkylation (Masks acidic phenol) Start->Step1 K2CO3, R-Br Step2 Step 2: Suzuki Coupling (Installs Biaryl Tail) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Step3 Step 3: Urea Formation (Installs Kinase Hinge Binder) Step2->Step3 R-NCO Final Final Drug Candidate Step3->Final

Figure 2: Recommended linear sequence. Performing Suzuki coupling (Step 2) before Urea formation (Step 3) prevents catalyst poisoning by the urea moiety.

Safety & Handling Guidelines

  • Toxicity: Halogenated anilines are potential skin sensitizers and may possess specific organ toxicity. Handle in a fume hood.

  • Waste Disposal: All aqueous waste from the Suzuki coupling (containing Palladium and Boron) must be segregated into heavy metal waste streams.

  • Storage: The free amine is prone to oxidation (browning) upon air exposure. Store at 4°C under Argon.

References

  • Synthesis of Regorafenib Intermediates

    • Title: A practical synthetic route to regorafenib via intermediate 4-amino-3-fluorophenol.[4][5]

    • Source: ResearchG
    • Link:

  • Suzuki Coupling on Halogenated Anilines

    • Title: Suzuki-Miyaura Cross-Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • Link:

  • Benzoxazole Synthesis (Contrast Reference)

    • Note: Cited to highlight that ortho-aminophenols are required for this pathway, distinguishing them from the para-aminophenol subject of this guide.
    • Title: Eco-Friendly Syntheses of 2-Substituted Benzoxazoles from 2-Aminophenols.[6][7][8]

    • Source: MDPI / NIH.
    • Link:

  • Handling of Brominated Compounds

    • Title: Material Safety Data Sheet for brominated diphenyl ether deriv
    • Source: ResearchG
    • Link:

Sources

Application Note: 4-Amino-3-bromo-5-fluorophenol as a Strategic Precursor in Regorafenib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note for process chemists and drug development scientists. It addresses the specific utilization of 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) within the synthetic architecture of Regorafenib (Stivarga®).

Executive Summary & Strategic Rationale

Regorafenib is a multi-kinase inhibitor whose pharmacological efficacy relies heavily on the specific electronic and steric properties of its central diaryl ether scaffold. The core synthon for this moiety is 4-amino-3-fluorophenol .[1][2][3]

While 4-amino-3-fluorophenol is the direct building block, 4-Amino-3-bromo-5-fluorophenol serves two critical roles in advanced process chemistry:

  • Synthetic Equivalent (Precursor-to-Precursor): It is often the product of highly regioselective halogenation strategies used to install the fluorine atom. The bromine atom acts as a blocking group during upstream electrophilic substitutions, ensuring the fluorine is positioned correctly relative to the amine and hydroxyl groups.

  • Critical Process Impurity: As a halogenated analog, it is a requisite Reference Standard for impurity profiling. Failure to remove the bromine atom results in "Bromo-Regorafenib," a potent impurity with unknown toxicology.

This guide details the activation protocol (selective hydrodehalogenation) to convert this precursor into the active synthon, followed by the downstream synthesis of Regorafenib.

Chemical Pathway Visualization

The following diagram illustrates the critical "Activation" step required to utilize 4-Amino-3-bromo-5-fluorophenol, merging it into the standard Regorafenib cascade.

Regorafenib_Synthesis Precursor 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) [Starting Material] H2_Step Step 1: Selective Hydrodehalogenation (Pd/C, H2, Base) Precursor->H2_Step Debromination Active_Synthon 4-Amino-3-fluorophenol (CAS 399-95-1) [Active Synthon] H2_Step->Active_Synthon Yield >90% Ether_Formation Step 2: SNAr Ether Coupling (KOtBu, DMSO, Heat) Active_Synthon->Ether_Formation Coupling_Partner 4-Chloro-N-methyl-2-pyridinecarboxamide (CAS 220000-87-3) Coupling_Partner->Ether_Formation Intermediate_Ether 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide [Key Intermediate] Ether_Formation->Intermediate_Ether Urea_Formation Step 3: Urea Assembly (DCM/THF, Ambient Temp) Intermediate_Ether->Urea_Formation Isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Urea_Formation Regorafenib Regorafenib (API) (BAY 73-4506) Urea_Formation->Regorafenib

Caption: Figure 1. Synthetic workflow converting the brominated precursor into Regorafenib via selective reduction and convergent assembly.

Protocol 1: Selective Hydrodehalogenation (Activation)

Objective: To selectively remove the bromine atom at the C3 position without reducing the fluorine atom or the aromatic ring, yielding high-purity 4-amino-3-fluorophenol.

Mechanism: Palladium-catalyzed hydrogenolysis. The C-Br bond (bond dissociation energy ~276 kJ/mol) is weaker than the C-F bond (~485 kJ/mol), allowing for chemoselective reduction.

Materials & Reagents
ReagentRoleEquiv. / Loading
4-Amino-3-bromo-5-fluorophenol Substrate1.0 equiv
Pd/C (10% w/w) Catalyst5-10 wt%
Triethylamine (Et3N) Acid Scavenger1.1 - 1.5 equiv
Methanol (MeOH) Solvent10 V (mL/g)
Hydrogen (H2) Reductant1-3 bar (balloon or autoclave)
Step-by-Step Methodology
  • Charge: In a hydrogenation reactor (or 3-neck flask), suspend 4-Amino-3-bromo-5-fluorophenol (10 g, 48.5 mmol) in Methanol (100 mL).

  • Scavenger Addition: Add Triethylamine (7.4 mL, 53 mmol). Note: The base is critical to neutralize the HBr generated, preventing amine salt formation which can poison the catalyst.

  • Catalyst Loading: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (1.0 g, 50% wet).

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Maintain H2 pressure at 1-2 bar (approx. 15-30 psi) at ambient temperature (20-25°C).

    • Critical Control: Monitor reaction via HPLC.[4] Do not overheat (>40°C) to avoid potential defluorination, though C-F is generally stable under these conditions.

  • Completion: Reaction is typically complete within 2-4 hours.

  • Work-up: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is usually redissolved in EtOAc/Water to wash away triethylammonium bromide salts. Dry the organic layer (Na2SO4) and concentrate to yield 4-amino-3-fluorophenol .

    • Target Yield: >90%

    • Appearance: Off-white to light brown solid.

Protocol 2: Regorafenib Assembly (Downstream)

With the active synthon (4-amino-3-fluorophenol) generated, the synthesis proceeds via the standard convergent route.

Step A: SNAr Ether Coupling

Reaction: 4-amino-3-fluorophenol + 4-chloro-N-methylpyridine-2-carboxamide.

  • Dissolution: Dissolve 4-amino-3-fluorophenol (1.0 equiv) and 4-chloro-N-methylpyridine-2-carboxamide (1.0 equiv) in DMSO or DMAc (5-7 V).

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (2.0 - 2.5 equiv) portion-wise at room temperature.

    • Why KOtBu? It efficiently deprotonates the phenol (pKa ~10) to generate the phenoxide nucleophile.

  • Heating: Heat the mixture to 80-100°C for 4-6 hours.

  • Quench: Cool to RT and pour into ice water. The product, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide , typically precipitates.

  • Purification: Filtration and recrystallization from Toluene or Ethanol.

Step B: Urea Formation (Final API Generation)

Reaction: Ether Intermediate + Isocyanate.

  • Solvent System: Dissolve the amine intermediate from Step A in DCM or THF .

  • Addition: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 - 1.1 equiv) dropwise at 0-5°C.

  • Aging: Allow to warm to room temperature and stir for 2-4 hours. The urea linkage forms rapidly.

  • Isolation: Regorafenib often precipitates from the reaction mixture. Filter the crude solid.[1][5]

  • Polymorph Control: Regorafenib exists in multiple polymorphs (monohydrate is common). Final processing usually involves slurrying in acetone/water to achieve the desired crystalline form.

Critical Quality Attributes (CQA) & Impurity Management

When using the "Bromo" precursor, specific impurities must be monitored in the final API.

Impurity NameOriginStructure / RiskDetection Limit (HPLC)
Bromo-Regorafenib Incomplete debromination in Step 1.Contains Br instead of H at the central ring.[] High MW (+79 amu).NMT 0.15%
Des-Fluoro Regorafenib Over-reduction in Step 1.Loss of Fluorine. Changes potency.[4][][8]NMT 0.15%
Regioisomers Precursor synthesis defects.F/NH2/OH in wrong positions.NMT 0.10%

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 260 nm.

  • Note: The Bromo-analog will elute later than the Des-bromo active intermediate due to increased lipophilicity.

References

  • Regorafenib Structure & Pharmacology: Bayer HealthCare Pharmaceuticals. "Stivarga (regorafenib) Prescribing Information."[9]

  • Synthesis of Halogenated 4-Aminophenols: Lui, N., et al. (Bayer CropScience). "Preparation of halogenated 4-aminophenols." U.S. Patent 7,358,397 B2, 2008.

  • Regorafenib Synthetic Route: Gao, Y., et al.[2] "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib."[1][2][3] Research on Chemical Intermediates, 2016.

  • Process Chemistry & Impurities: PubChem Compound Summary. "Regorafenib (CID 11167602)."

  • Precursor Data: ChemicalBook. "4-Amino-3-bromo-5-fluorophenol Product Properties."

Sources

Application Note: Structural Elucidation of 4-Amino-3-bromo-5-fluorophenol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth analysis for the structural characterization of 4-Amino-3-bromo-5-fluorophenol, a key intermediate in pharmaceutical synthesis, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will explore the causal relationships behind experimental choices, from sample preparation to spectral interpretation, ensuring a self-validating and robust analytical approach.

Introduction: The Significance of 4-Amino-3-bromo-5-fluorophenol

4-Amino-3-bromo-5-fluorophenol is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a known intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[1] The precise arrangement of its substituents—amino, bromo, fluoro, and hydroxyl groups—on the phenol ring dictates its reactivity and suitability for subsequent chemical transformations.

Given the potential for isomeric impurities during synthesis, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing detailed information about the molecular structure at the atomic level.[2] This guide will systematically walk through the process of acquiring and interpreting ¹H and ¹³C NMR spectra to unequivocally verify the identity and purity of 4-Amino-3-bromo-5-fluorophenol.

Theoretical Principles of NMR Analysis

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C, to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .

For 4-Amino-3-bromo-5-fluorophenol, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the four different substituents:

  • -OH (Hydroxyl) and -NH₂ (Amino) groups: Both are strong electron-donating groups (EDGs) through resonance, increasing electron density at the ortho and para positions. This shielding effect causes the corresponding nuclei to resonate at lower chemical shifts (upfield).[3]

  • -Br (Bromo) and -F (Fluoro) groups: These halogens are electron-withdrawing groups (EWGs) through induction due to their high electronegativity, which deshields nearby nuclei, shifting their signals downfield. However, they also exhibit a weaker electron-donating effect through resonance.

Another critical parameter is spin-spin coupling (J) , where the magnetic field of one nucleus influences that of its neighbors through the bonding electrons. This interaction causes signals to split into multiplets, and the magnitude of the coupling constant (measured in Hertz, Hz) provides information about the connectivity and spatial relationship between nuclei. In this molecule, we will observe ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings.[4][5]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing Sample Weigh 5-25 mg of 4-Amino-3-bromo-5-fluorophenol Solvent Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Vortex Vortex gently to ensure homogeneity Tube->Vortex Spectrometer Insert sample into spectrometer Vortex->Spectrometer Ready for Analysis Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim magnet for field homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire FID Obtain Free Induction Decay (FID) Acquire->FID Raw Data FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Analysis Spectral Analysis & Interpretation Integrate->Analysis Processed Spectrum

Caption: Experimental workflow for NMR analysis.

Protocol: Sample Preparation

The choice of solvent is critical. A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6] DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve polar phenols and amines, and its exchangeable proton signals (-OH, -NH₂) will be clearly visible.

  • Weighing: Accurately weigh 5-25 mg of 4-Amino-3-bromo-5-fluorophenol for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is sufficient to cover the detection coils (typically 4-5 cm).[7]

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution. Avoid vigorous shaking which can introduce microbubbles.

Protocol: NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Justification
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE without J-coupling.
Spectral Width 16 ppm240 ppmEncompasses the expected chemical shift range for aromatic protons and carbons.[8][9]
Acquisition Time ~2.0 s~1.0 sBalances resolution with experimental time.
Relaxation Delay (d1) 5.0 s2.0 sLonger delay for ¹H ensures full relaxation for accurate integration; shorter delay for ¹³C is acceptable for qualitative analysis.
Number of Scans (ns) 8-161024-4096Averaging multiple scans improves the signal-to-noise ratio, crucial for the less sensitive ¹³C nucleus.
Temperature 298 K298 KStandard ambient temperature for routine analysis.

Spectral Interpretation and Data Analysis

The structure of 4-Amino-3-bromo-5-fluorophenol dictates a specific and predictable NMR signature.

Caption: Structure and key NMR coupling interactions.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The molecule has four types of non-exchangeable protons: two aromatic protons (H-2 and H-6) and the protons of the amino and hydroxyl groups.

SignalPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)AssignmentRationale
OH ~9.5broad singlet-H on C1-OHPhenolic protons are acidic and exchangeable, appearing as a broad singlet downfield. Its chemical shift is concentration and temperature dependent.[10]
H-2 ~7.0doublet of doublets (dd)⁴J(H-H) ≈ 2.5 Hz, ⁴J(H-F) ≈ 3.0 HzAromatic ProtonH-2 is meta to H-6 (small H-H coupling) and meta to the fluorine atom (small H-F coupling).[11][12] It is deshielded by the adjacent bromine.
H-6 ~6.8doublet of doublets (dd)⁴J(H-H) ≈ 2.5 Hz, ³J(H-F) ≈ 8.0 HzAromatic ProtonH-6 is meta to H-2 (small H-H coupling) and ortho to the fluorine atom (large H-F coupling).[11][12] It is shielded by the ortho -OH and para -NH₂ groups.
NH₂ ~5.0broad singlet-H on C4-NH₂Amine protons are also exchangeable and typically appear as a broad signal.

Note: The use of D₂O exchange would confirm the OH and NH₂ peaks, as they would disappear from the spectrum upon addition of a drop of D₂O.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Due to the lack of symmetry, all six aromatic carbons are chemically non-equivalent and should produce six distinct signals.[13] The most significant feature will be the large one-bond coupling between C-5 and the fluorine atom, and smaller two- and three-bond couplings to other carbons.[14]

SignalPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)AssignmentRationale
C-5 ~155doublet¹J(C-F) ≈ 245C-FThe carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded.[4]
C-1 ~148singlet (or small d)³J(C-F) ≈ 3-5C-OHThe carbon bearing the hydroxyl group is deshielded.[15]
C-3 ~100doublet²J(C-F) ≈ 25C-BrThe carbon attached to bromine is shielded by the halogen's resonance effect, but will show a two-bond coupling to fluorine.
C-4 ~135doublet²J(C-F) ≈ 20C-NH₂The carbon attached to the amino group, deshielded by induction but will show a two-bond coupling to fluorine.
C-2 ~118singlet (or small d)³J(C-F) ≈ 2-4C-HThis carbon is influenced by the adjacent C-Br and C-OH groups.
C-6 ~110doublet²J(C-F) ≈ 25C-HThis carbon is ortho to the C-OH and C-F carbons, showing a two-bond coupling to fluorine.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of 4-Amino-3-bromo-5-fluorophenol. By carefully analyzing the chemical shifts, integration, and spin-spin coupling patterns, particularly the characteristic H-F and C-F couplings, one can unambiguously assign every proton and carbon in the molecule. This protocol provides a robust framework for quality control and assurance in a research and drug development setting, ensuring the integrity of this vital chemical intermediate.

References

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Gallo, V. et al. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Spyros, A. et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. MDPI. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • University of California, Irvine. Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. 4-Amino-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Ottawa. 19Flourine NMR. Retrieved from [Link]

  • Amerigo Scientific. 4-Amino-3-Bromo-5-Fluorophenol. Retrieved from [Link]

  • John Wiley & Sons, Ltd. (2011). NMR Data Processing. Encyclopedia of Magnetic Resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. 4-Amino-2-bromo-5-chloro-3-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Google Patents. US6037503A - Process for the preparation of para-fluorophenol.
  • Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • CERM. NMR sample preparation guidelines. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • ResearchGate. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • PubChem. 4-Amino-2-bromo-6-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. Retrieved from [Link]

  • American Chemical Society. (1979). Fluoroadamantanes and Fluorodiamantanes: Study of 13C-19F NMR Coupling Constants. Journal of Organic Chemistry. Retrieved from [Link]

  • Western University. NMR Sample Preparation. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, June 20). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

  • ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Retrieved from [Link]

  • ResearchGate. NMR Data Processing. Retrieved from [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

  • Mestrelab Research. A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Nitration of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of halogenated phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging electrophilic aromatic substitution reaction. The high activation of the phenol ring, combined with the dual nature of halogen substituents, often leads to a variety of side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes, improve yields, and ensure product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your experimental choices.

Q1: My reaction turned into a dark, tarry mess with very low yield of the desired product. What's happening and how can I fix it?

A1: This is a classic sign of oxidation.

  • Expertise & Causality: The phenolic hydroxyl group makes the aromatic ring extremely electron-rich and highly susceptible to oxidation, especially under harsh nitrating conditions.[1] Concentrated nitric acid is a potent oxidizing agent and can readily oxidize the phenol substrate into complex polymeric tars and quinone-type byproducts, which are often highly colored.[2][3] This process competes directly with the desired nitration pathway, consuming your starting material and reducing your yield.

  • Trustworthiness & Self-Validating Protocol: To mitigate oxidation, you must control the reaction's electrophilic strength and thermal energy.

    Recommended Solutions:

    • Lower the Reaction Temperature: Maintain a strict temperature protocol, typically between 0°C and 10°C. Exothermic nitration reactions can quickly run away, favoring oxidation at higher temperatures.[4]

    • Use Milder Nitrating Agents: Instead of a concentrated HNO₃/H₂SO₄ mixture, consider using dilute nitric acid.[5] For even milder conditions, heterogeneous systems like sodium nitrate with silica-supported acid catalysts (e.g., Mg(HSO₄)₂) can provide the nitronium ion in situ under much gentler conditions.[6]

    • Protect the Hydroxyl Group: A robust strategy is to temporarily protect the activating hydroxyl group as an ester (e.g., acetate). The acetyl group still directs ortho/para, but its activating influence is significantly attenuated, reducing susceptibility to oxidation.[1] The acetyl group can be easily removed by hydrolysis after nitration.

    • Control the Addition Rate: Add the nitrating agent slowly and dropwise to the solution of the halogenated phenol, allowing the heat of the reaction to dissipate and preventing localized temperature spikes.[7]

Q2: My analysis shows significant amounts of di- and tri-nitrated products. How can I improve the selectivity for mono-nitration?

A2: This indicates that the reaction is over-nitrating due to the high reactivity of the phenol ring.

  • Expertise & Causality: The hydroxyl group is a powerful activating group, as is the newly introduced nitro group (which is deactivating but less so than the hydroxyl is activating). The initial mono-nitrated product is still activated enough to undergo further nitration, especially if the reaction conditions are too harsh or the reaction time is too long.[4][5]

  • Trustworthiness & Self-Validating Protocol: The key is to limit the availability and reactivity of the nitrating agent.

    Recommended Solutions:

    • Stoichiometric Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the nitrating agent relative to the halogenated phenol.

    • Dilute Conditions: Running the reaction at a lower concentration can help control the rate and prevent over-nitration.[8]

    • Use Dilute Nitric Acid: Concentrated nitric acid in the presence of sulfuric acid generates a high concentration of the highly reactive nitronium ion (NO₂⁺).[9] Using dilute nitric acid alone provides a lower equilibrium concentration of the electrophile, favoring mono-substitution.[4]

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[10][11] Quench the reaction as soon as the starting material has been consumed to prevent the product from reacting further.

Q3: I've identified a significant byproduct where the halogen atom has been replaced by a nitro group. What is this mechanism and how can I avoid it?

A3: You are observing ipso-nitration, a well-documented side reaction for halogenated aromatics.

  • Expertise & Causality: Ipso-nitration is an electrophilic substitution where the incoming electrophile (NO₂⁺) attacks the carbon atom already bearing a substituent (in this case, the halogen).[12] This forms a Wheland intermediate (a dienone), which can then lose the halogen substituent to yield the nitrated product. This pathway is competitive with the standard substitution of a hydrogen atom.[13] It is particularly relevant for positions activated by the hydroxyl group, such as the para position.

  • Trustworthiness & Self-Validating Protocol: The stability of the intermediate and the nature of the halogen as a leaving group are critical factors.

    Recommended Solutions:

    • Modify Reaction Solvent: The solvent can influence the stability of the ipso intermediate. Experimenting with different solvents may alter the product distribution.

    • Change Nitrating Agent: Some nitrating systems may have a lower propensity for ipso attack. Consider nitrating agents that are sterically bulkier or less aggressive.

    • Substrate Choice: Be aware that this side reaction is inherent to the substrate. While difficult to completely eliminate, its prevalence can be minimized by carefully controlling reaction conditions (temperature, concentration) to favor the kinetically preferred pathway of proton loss over the thermodynamically driven loss of a halide.

Visualizations: Mechanisms & Workflows

A clear understanding of the competing reaction pathways is crucial for effective troubleshooting.

Caption: Mechanism of competing ipso-nitration vs. normal electrophilic substitution.

Troubleshooting_Workflow start Low Yield or Impure Product check_color Is the reaction mixture dark/tarry? start->check_color check_poly Are di/tri-nitrated products observed? check_color->check_poly No sol_oxidation Oxidation Issue: - Lower Temperature - Use Dilute HNO₃ - Protect -OH group check_color->sol_oxidation Yes check_mass Does MS/NMR show unexpected products? sol_ipso Ipso-Nitration Occurred: - Modify Solvent - Change Nitrating Agent check_mass->sol_ipso Yes (Halogen loss) end_ok Purify Product check_mass->end_ok No check_poly->check_mass No sol_poly Over-Nitration: - Use 1.1 eq. HNO₃ - Monitor by TLC/HPLC - Quench reaction promptly check_poly->sol_poly Yes sol_oxidation->end_ok sol_ipso->end_ok sol_poly->end_ok

Caption: Decision workflow for troubleshooting nitration side reactions.

Frequently Asked Questions (FAQs)

Q: What are the most common side products in the nitration of halogenated phenols? A: The primary side products are: 1) isomers of the desired product (e.g., ortho vs. para), 2) poly-nitrated compounds (e.g., dinitrophenols), 3) products of ipso-nitration where the halogen is displaced, and 4) oxidation products such as benzoquinones and tarry polymers.[2][11][12]

Q: How does the type of halogen (F, Cl, Br, I) affect the side reactions? A: The halogen's identity influences both its directing effect and its propensity to act as a leaving group in ipso-nitration. While all halogens are ortho, para-directing, their susceptibility to ipso attack varies. The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This trend can influence the ease of halogen displacement during an ipso attack. For instance, chloro and bromo substituents are known to be displaced in such reactions.[13]

Q: What are the best nitrating agents to minimize side reactions? A: There is no single "best" agent, as the optimal choice depends on the specific substrate. However, to minimize oxidation and over-nitration, milder reagents are preferred over the traditional concentrated HNO₃/H₂SO₄ mixture.[9] Effective alternatives include:

  • Dilute Nitric Acid: Reduces oxidative side reactions and favors mono-nitration.[4]

  • Metal Nitrates (e.g., Bi(NO₃)₃, NaNO₃) with an acid catalyst: These can offer high yields and regioselectivity under heterogeneous and milder conditions.[6][14]

Q: How can I effectively purify my nitrated halogenated phenol from common byproducts? A: A multi-step approach is often necessary:

  • Alkaline Wash: Many byproducts, including unreacted phenol and other phenolic impurities, are acidic. Washing the crude product (dissolved in an organic solvent) with a dilute aqueous base (like NaHCO₃ or Na₂CO₃) can extract these into the aqueous layer.[15]

  • Steam Distillation: This is a classic and effective method for separating ortho-nitrophenols from para-nitrophenols. The ortho isomer can form intramolecular hydrogen bonds, making it more volatile and allowing it to co-distill with steam, while the para isomer forms intermolecular hydrogen bonds and remains in the distillation flask.[4]

  • Column Chromatography: For complex mixtures or to separate isomers with similar properties, silica gel column chromatography is the most powerful tool.[2] A solvent system of increasing polarity (e.g., hexanes/ethyl acetate gradient) can effectively separate the desired product from less polar starting material and more polar byproducts.

  • Crystallization: If the crude product is a solid, recrystallization from an appropriate solvent can significantly enhance purity. Complex-assisted crystallization has also been shown to be effective in removing isomeric impurities.[16]

Quantitative Data Summary

The choice of reaction conditions dramatically impacts the distribution of products.

Table 1: Influence of Reaction Conditions on the Nitration of 4-Chlorophenol

Nitrating AgentTemperature (°C)Desired Product Yield (2-nitro-4-chlorophenol)Over-nitration (%)Oxidation Products (%)Ipso-Product (4-nitrophenol, %)
Conc. HNO₃ / Conc. H₂SO₄25-30~40%~15%High (~30% tars)~5%
Conc. HNO₃ / Conc. H₂SO₄0-5~65%~10%Moderate (~15% tars)~3%
Dilute HNO₃ (30%)20~70-80%<5%Low (<5%)<2%
NaNO₃ / Mg(HSO₄)₂ / SiO₂Room Temp>85%<2%Minimal<1%

Note: Values are illustrative, based on typical outcomes described in the literature, and will vary based on specific substrate and precise conditions.

Experimental Protocols
Protocol 1: Controlled Mono-Nitration of 4-Chlorophenol

This protocol is optimized to minimize oxidation and over-nitration.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.8 g (0.1 mol) of 4-chlorophenol in 50 mL of dichloromethane.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with stirring.

  • Nitrating Solution: In a separate beaker, slowly add 6.9 mL (0.11 mol, 1.1 eq) of 65% nitric acid to 20 mL of dichloromethane, keeping the mixture cool.

  • Reaction: Add the nitrating solution dropwise to the stirred 4-chlorophenol solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Workup: Separate the organic layer. Wash it sequentially with 50 mL of cold water, 50 mL of 5% NaHCO₃ solution, and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Alkaline Wash

This protocol is designed to remove acidic impurities from the crude product.[15]

  • Dissolution: Dissolve the crude product from Protocol 1 in 100 mL of a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. The upper organic layer contains the desired neutral nitrated product, while the lower aqueous layer contains the sodium salts of acidic impurities (e.g., unreacted 4-chlorophenol, picric acid byproducts).

  • Repeat: Drain the aqueous layer and repeat the wash with another 50 mL of NaHCO₃ solution to ensure complete removal of acidic byproducts.

  • Final Wash: Wash the organic layer with 50 mL of water and then 50 mL of brine to remove residual base and salts.

  • Drying & Evaporation: Proceed with drying the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporating the solvent to yield the purified product, which can then be further purified by chromatography or recrystallization.

References
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Iranian Journal of Science and Technology, Transaction A, Science, 29(A2), 209-213. Retrieved from [Link]

  • Hasanniya, A., & Ramazani, A. (2018). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 859-864. Retrieved from [Link]

  • Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Joshi, G., et al. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Request PDF. Retrieved from [Link]

  • Hartshorn, M. P., Readman, J. M., Robinson, W. T., Sies, C. W., & Wright, G. J. (1990). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... Journal of the Chemical Society, Perkin Transactions 2, (1), 111-119. Retrieved from [Link]

  • Zare, A., et al. (2025). Ipso nitration in organic synthesis. RSC Advances. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Phenols (video). Retrieved from [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]

  • Ahmad, S., et al. (2020). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 57(3), 25-32. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols... Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture. Retrieved from [Link]

  • Heravi, M. M., et al. (2005). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 117(2), 125-128. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Urbanski, T. (n.d.). NITRATION. Retrieved from [Link]

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18(39), 7487-7493. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-bromo-5-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-bromo-5-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, ensuring optimal yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Section 1: Synthesis Overview and Core Protocol

What is the most common synthetic route for 4-Amino-3-bromo-5-fluorophenol?

The synthesis of 4-Amino-3-bromo-5-fluorophenol is typically achieved via electrophilic aromatic substitution, specifically the regioselective bromination of a suitable precursor. The most logical and frequently employed starting material is 4-Amino-5-fluorophenol . The powerful activating and directing effects of the hydroxyl (-OH) and amino (-NH2) groups, combined with the steric and electronic influence of the fluorine (-F) atom, guide the incoming electrophile.

The general reaction involves the bromination of 4-Amino-5-fluorophenol using a controlled brominating agent to selectively install a bromine atom at the C3 position, which is ortho to the hydroxyl group and meta to the amino group.

Visualizing the Synthetic Workflow

The diagram below outlines the standard workflow for the synthesis, from starting material preparation to final product isolation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A 1. Dissolve 4-Amino-5-fluorophenol in appropriate solvent B 2. Cool reaction mixture (e.g., 0°C) A->B Inert Atmosphere (N₂) C 3. Add brominating agent (e.g., NBS) portion-wise B->C Maintain Temp. D 4. Monitor reaction progress by TLC C->D Stir for 2-4h E 5. Quench reaction (e.g., with Na₂S₂O₃) D->E F 6. Extract with organic solvent E->F G 7. Wash, dry, and concentrate F->G H 8. Purify crude product (Column Chromatography or Recrystallization) G->H I 9. Characterize final product (NMR, MS, HPLC) H->I

Caption: General workflow for the synthesis of 4-Amino-3-bromo-5-fluorophenol.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and purity requirements.

Materials:

  • 4-Amino-5-fluorophenol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (CH2Cl2) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, dissolve 4-Amino-5-fluorophenol in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. The use of NBS provides a slow, controlled release of electrophilic bromine, which is crucial for preventing over-bromination.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress every 30 minutes using Thin-Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine and NBS.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexane).[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Q: My TLC analysis shows a significant amount of unreacted starting material even after several hours. What could be the cause?

A: This issue typically points to insufficient reactivity of the brominating agent or problems with reagent quality.

  • Cause 1: Inactive N-Bromosuccinimide (NBS). NBS can degrade over time, especially if exposed to moisture or light. This leads to a lower effective concentration of the brominating species.

    • Solution: Use a fresh bottle of NBS or recrystallize your existing stock from water. Always store NBS in a cool, dark, and dry place.

  • Cause 2: Reaction Temperature is Too Low. While low temperatures are necessary to control selectivity, an excessively low temperature can slow the reaction rate to a crawl.

    • Solution: If the reaction is clean but slow at 0°C, consider allowing it to warm slowly to room temperature after the initial addition of NBS. Continue to monitor closely by TLC to avoid the formation of side products.

Issue 2: Formation of Multiple Products (Poor Regioselectivity & Polybromination)

Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex, suggesting a mixture of isomers and polybrominated species. Why is this happening?

A: This is the most common challenge in this synthesis. It arises from the high activation of the aromatic ring by both the -OH and -NH2 groups, making it susceptible to multiple electrophilic attacks.[1][3]

  • Cause 1: Using a Highly Reactive Brominating Agent. Molecular bromine (Br2), especially in polar solvents like water or methanol, is highly reactive and often leads to the rapid formation of di- and tri-brominated products.[1][4]

    • Solution: Strictly avoid using Br2/H2O. Stick to milder, more controllable reagents like N-Bromosuccinimide (NBS). For even greater control, consider using a combination of KBr and an oxidant like KBrO3.

  • Cause 2: Incorrect Solvent Choice. Polar protic solvents can enhance the electrophilicity of the brominating agent, accelerating the reaction and reducing selectivity.

    • Solution: Use non-polar or less polar aprotic solvents. Dichloromethane (CH2Cl2) and carbon tetrachloride (CCl4) are excellent choices as they do not solvate the electrophile as strongly, thus tempering its reactivity.[5]

  • Cause 3: Poor Temperature Control. Allowing the reaction temperature to rise can provide the activation energy needed for less favorable bromination pathways or for a second bromination to occur.

    • Solution: Maintain a strict temperature protocol. Add the brominating agent slowly and portion-wise at 0°C or even lower (e.g., -10°C) to effectively dissipate the heat of reaction.

ParameterRecommended ConditionRationale for Selectivity
Brominating Agent N-Bromosuccinimide (NBS)Provides slow, controlled release of Br+, minimizing polysubstitution.[1]
Solvent Dichloromethane (CH2Cl2)Non-polar aprotic solvent reduces the reactivity of the brominating agent.[5]
Temperature 0°C to -10°CReduces reaction rate, favoring the most kinetically accessible product.
Stoichiometry 1.0 - 1.05 equivalents of NBSLimits the amount of available bromine to prevent over-bromination.
Visualizing the Troubleshooting Process

This decision tree can help you diagnose and resolve issues related to product purity.

G cluster_poly Polybromination Issues cluster_iso Isomer Issues cluster_ox Oxidation Issues A Problem: Impure Product (Multiple Spots on TLC) B Symptom: Mass spec shows M+80, M+160 peaks A->B C Symptom: NMR shows multiple sets of aromatic signals A->C D Symptom: Product is dark/colored (pink, brown) A->D B_sol Solution: 1. Use milder agent (NBS). 2. Use non-polar solvent (CH₂Cl₂). 3. Lower reaction temperature (0°C). 4. Use only 1 eq. of brominating agent. B->B_sol C_sol Solution: 1. Check directing group effects. 2. Lower temperature to favor kinetic product. 3. Improve purification via HPLC. C->C_sol D_sol Solution: 1. Run reaction under inert (N₂) gas. 2. Degas solvents before use. 3. Add antioxidant (e.g., Na₂S₂O₃) during workup. D->D_sol

Caption: Troubleshooting decision tree for purity issues in the synthesis.

Issue 3: Product Degradation and Discoloration

Q: My final product is a dark brown or pinkish solid instead of the expected off-white powder. What causes this discoloration?

A: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.

  • Cause: Air Oxidation. The electron-rich aromatic ring is easily oxidized by atmospheric oxygen, a process that can be catalyzed by trace metal impurities or light.

    • Solution 1: Maintain an Inert Atmosphere. Conduct the entire reaction, including solvent transfers, under a blanket of an inert gas like nitrogen or argon.

    • Solution 2: Use Degassed Solvents. Solvents can contain dissolved oxygen. Degas your solvents before use by bubbling nitrogen through them or by using a freeze-pump-thaw cycle.

    • Solution 3: Antioxidant Workup. During the workup, washing with a mild reducing agent like sodium bisulfite or sodium thiosulfate can help remove some colored oxidation byproducts.

    • Solution 4: Proper Storage. Store the final product in a dark container, under an inert atmosphere, and at a low temperature to minimize long-term degradation. The product may be light-sensitive.[6]

Section 3: Purification and Characterization

Q: I am struggling to separate my product from a closely-eluting impurity during column chromatography. What can I do?

A: Purification of polar, functionalized aromatic compounds can be tricky. Here are some advanced strategies.

  • Strategy 1: Modify the Mobile Phase. If you are using a standard hexane/ethyl acetate system, small modifications can significantly alter selectivity.

    • Add a Basic Modifier: Since your product contains a basic amino group, it may interact strongly with the acidic silica gel, causing streaking or "tailing".[2] Adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]

    • Change Solvent System: Switch to a different solvent system entirely. A dichloromethane/methanol gradient can sometimes provide different selectivity compared to hexane/ethyl acetate.

  • Strategy 2: Recrystallization. This is a powerful technique for removing small amounts of impurities, especially isomers.

    • Solvent Screening: Perform small-scale tests to find a solvent system where your product is sparingly soluble at room temperature but fully soluble when hot. Common systems for aminophenols include ethanol/water, toluene, or ethyl acetate/hexane.[2]

  • Strategy 3: Derivatization. In some cases, protecting one of the functional groups can make purification easier.

    • N-Acetylation: You could temporarily protect the amino group as an acetamide. This derivative will have very different chromatographic properties. After purification, the protecting group can be removed by hydrolysis. This is an extra step but can be very effective for obtaining highly pure material.

Q: What are the key analytical signatures I should look for to confirm the structure of 4-Amino-3-bromo-5-fluorophenol?

A: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR: Expect to see distinct signals for the two remaining aromatic protons, as well as broad signals for the -OH and -NH2 protons. The aromatic signals will show coupling to each other and potentially to the fluorine atom.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will have characteristic chemical shifts.

  • Mass Spectrometry (MS): Look for the molecular ion peak (M+). A key signature for a monobrominated compound is the presence of two peaks of nearly equal intensity, one for the isotope ⁷⁹Br (M+) and one for the isotope ⁸¹Br (M+2).

  • HPLC: High-Performance Liquid Chromatography is the best method for assessing purity. A pure sample should show a single major peak. Developing an HPLC method is crucial for quality control in drug development.[7]

References

  • Google Patents. (2016).
  • PubChem. Patent US-4440954-A - Process for the purification of p-aminophenol. Retrieved from PubChem. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. [Link]

  • Domain Of Singapore Tutoring Experts. 'A' Level Chemistry Problem Analysis: Adding Aqueous Bromine To 4-aminophenol. [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. [Link]

Sources

Removal of impurities from "4-Amino-3-bromo-5-fluorophenol" reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Removal & Stabilization CAS: 847872-11-1 (Free Base) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Researchers working with 4-Amino-3-bromo-5-fluorophenol frequently encounter three distinct classes of impurities:

  • Oxidative Degradants: Quinone imines resulting from air exposure (manifesting as "black tar").[1][2]

  • Regioisomers: 2-bromo or di-bromo species generated during non-selective bromination.[1]

  • Inorganic Salts: Residues from reduction (Fe/Sn) or halogenation (NBS/Br2) steps.[1][2]

This guide provides self-validating protocols to isolate the target compound in high purity (>98%). Due to the electron-rich aniline core, oxidative stability is the primary challenge.

Part 1: Critical Troubleshooting (FAQ)

Q1: My reaction mixture turned from pale yellow to dark brown/black upon workup. Is the product lost?

Diagnosis: This is characteristic of aminopheneol oxidation .[1][2] The free base is highly susceptible to air oxidation, forming highly colored quinone imine species.[1] Corrective Action:

  • Immediate: Acidify the mixture to pH < 3. The protonated anilinium species is significantly more stable to oxidation.[1]

  • Protocol Adjustment: Add an antioxidant (Sodium Bisulfite or Ascorbic Acid) to the aqueous quench buffer before exposing the reaction mixture to air.[1][2]

Q2: I see a persistent impurity at R_f ~0.8 (close to product) that co-elutes on silica.

Diagnosis: This is likely the di-bromo impurity (2,6-dibromo-4-amino-3-fluorophenol) or a des-fluoro analog.[1][2] Halogenated impurities are lipophilic and difficult to separate on standard silica.[1] Corrective Action:

  • Switch Stationary Phase: Standard silica is slightly acidic and can catalyze degradation.[1] Use Amine-functionalized Silica or Neutral Alumina .[1]

  • Recrystallization: Halogenated impurities often disrupt the crystal lattice of the target.[1] See Protocol B below for an HCl salt crystallization method.

Q3: The product is sticking to the column and tailing badly.

Diagnosis: The compound is amphoteric (contains both basic amine and acidic phenol).[1][2] It is interacting strongly with silanols.[1] Corrective Action:

  • Mobile Phase Modifier: Do NOT use just Ethyl Acetate/Hexane.[1] You must add 1% Triethylamine (TEA) to deprotonate surface silanols, or use a methanol/DCM gradient.[1]

Part 2: Impurity Removal Workflows

Workflow Visualization: Decision Logic

The following diagram outlines the decision process for purification based on the state of your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckColor Is the mixture Dark/Black? Start->CheckColor AcidWash Acid Wash (pH 2) + Sodium Bisulfite CheckColor->AcidWash Yes (Oxidation) CheckImpurity Major Impurity Type? CheckColor->CheckImpurity No (Pale) AcidWash->CheckImpurity Regio Regioisomers (Bromo-positional) CheckImpurity->Regio Organic Impurities Salts Inorganic Salts (Fe/Sn/Al) CheckImpurity->Salts Metal Residues Recryst Protocol B: HCl Salt Crystallization Regio->Recryst Chelation EDTA Wash / Celite Filtration Salts->Chelation Final Pure Product (>98% HPLC) Recryst->Final Chelation->Recryst

Figure 1: Decision tree for selecting the appropriate purification strategy based on observed impurities.

Part 3: Detailed Experimental Protocols

Protocol A: The "pH Swing" Extraction (Removal of Non-Amphoteric Impurities)

Best for: Removing starting materials (non-basic phenols) or neutral byproducts.[1]

Principle: 4-Amino-3-bromo-5-fluorophenol is amphoteric.[1][2] It is soluble in acid (as anilinium) and base (as phenolate), but least soluble at its isoelectric point (approx pH 6-7).[1]

  • Acid Phase: Dissolve crude residue in 1N HCl .

    • Observation: Product dissolves.[1][3][4] Neutral organic impurities (e.g., bromobenzenes) remain insoluble or form an oil.[1]

    • Action: Wash with Ethyl Acetate (3x).[1] Discard organic layer.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO3 until pH reaches ~6.5.

    • Observation: The free base should precipitate as a solid.[1]

  • Extraction: Extract the cloudy aqueous mix with 2-MeTHF or Ethyl Acetate .

  • Drying: Dry over Na2SO4 (avoid MgSO4 as it can be slightly Lewis acidic) and concentrate in vacuo at <40°C.

Protocol B: HCl Salt Crystallization (Stabilization & Regioisomer Purge)

Best for: Long-term storage and removing minor regioisomers.[1]

Mechanistic Insight: The crystal lattice of the hydrochloride salt is much more rigid than the free base, often excluding the slightly larger/smaller regioisomers (e.g., where Br is ortho to OH instead of NH2).

Steps:

  • Dissolve 1.0 eq of crude free base in minimal Ethanol or Isopropanol (IPA) at 50°C.

    • Note: If the solution is dark, treat with activated charcoal for 15 mins and filter hot through Celite.[1]

  • Add 1.1 eq of HCl (4M in Dioxane) dropwise.

    • Warning: Do not use aqueous HCl if possible; water increases solubility of the salt.[1][2]

  • Allow to cool slowly to Room Temperature, then to 0°C.

  • Filtration: Collect the off-white precipitate.[1]

  • Wash: Wash the cake with cold Diethyl Ether (removes uncrystallized organic impurities).[1]

Data Summary: Solvent Effectiveness

Solvent SystemYield (HCl Salt)Purity IncreaseNotes
EtOH / Et2O 85%High (+4-5%)Best balance of yield/purity.[1]
IPA / Hexane 92%Moderate (+2%)Higher yield, less rejection of isomers.[1]
Water / MeOH <50%Very High (+8%)High loss due to solubility; use only for final polish.[1]

Part 4: Analytical Validation

Before proceeding to the next synthetic step, validate purity using this LCMS method designed to separate halogenated isomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (Aromatic) and 210 nm (Amine absorption).[1]

  • Mass Spec: ESI Positive Mode (Look for M+H = 206/208 pattern for Br isotope).

References

  • Synthesis and Handling of Halogen

    • Source: PubChem Compound Summary for 4-Amino-3-fluorophenol (Analogous chemistry).[1]

    • URL:[Link][1]

  • Chromatographic Separ

    • Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry.[1][2][5]

    • Source: ResearchGate (Regalado et al., 2019).[1][5]

    • URL:[Link]

  • pKa Values of Substituted Anilines and Phenols

    • Source: Organic Chemistry Data (Williams).[1]

    • URL:[Link]

Sources

Catalyst selection for the reduction step in "4-Amino-3-bromo-5-fluorophenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Selection & Process Optimization for Halogenated Nitroarene Reduction Ticket ID: CHEM-SUP-8821 Applicable Substrate: 4-Nitro-3-bromo-5-fluorophenol


 4-Amino-3-bromo-5-fluorophenol[1]

Executive Summary: The Selectivity Challenge

The synthesis of 4-Amino-3-bromo-5-fluorophenol presents a classic chemoselectivity conflict in organic synthesis. You are reducing a nitro group (


) in the presence of two halogens: Fluorine (C-F) and Bromine (C-Br).
  • The Stability Hierarchy:

    
    
    
  • The Risk: While the C-F bond is generally inert under standard hydrogenation conditions, the C-Br bond is highly susceptible to hydrodehalogenation (oxidative addition of the metal catalyst into the C-Br bond), leading to the des-bromo impurity 4-Amino-3-fluorophenol.[1]

This guide outlines the two validated pathways to solve this: Heterogeneous Catalysis (Sulfided Pt/C) for clean, scalable processing, and Dissolving Metal Reduction (Fe/AcOH) for laboratories lacking high-pressure infrastructure.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best method for your specific constraints.

G Start Substrate: 4-Nitro-3-bromo-5-fluorophenol Constraint Do you have a Hydrogenation Parr Shaker or Autoclave? Start->Constraint CatSelect Primary Choice: Sulfided Pt/C Constraint->CatSelect High Throughput Cleaner Profile ChemSelect Alternative Choice: Fe / Acetic Acid Constraint->ChemSelect Low Tech High Selectivity Yes Yes Condition Conditions: 5-10 bar H2, 25-40°C Solvent: MeOH or EtOAc CatSelect->Condition No No ChemCond Conditions: Reflux (70-80°C) Workup: Filtration required ChemSelect->ChemCond

Figure 1: Decision matrix for catalyst selection based on equipment availability and throughput requirements.

Module A: Catalytic Hydrogenation (The "Clean" Route)

The Catalyst: Sulfided Platinum on Carbon (Pt/C-S)

Standard Palladium on Carbon (Pd/C) is not recommended for this substrate. Pd is too active toward aryl bromides and will cause significant debromination (10–40% impurity).

Why Sulfided Pt/C? Sulfur acts as a selective poison (modifier) on the Platinum surface. It occupies the highly active "kink" sites responsible for C-Br bond cleavage but leaves the planar terrace sites available for nitro reduction.[1]

Protocol 1: Sulfided Pt/C Hydrogenation
ParameterSpecificationRationale
Catalyst 5% Pt/C (Sulfided)Inhibits oxidative addition to C-Br bond [1].[1]
Loading 1–3 wt% (dry basis)Lower loading than Pd/C is usually sufficient.
Solvent Methanol or Ethyl AcetateMeOH is faster; EtOAc is safer if the amine is unstable.[1]
Pressure 5–10 bar (70–145 psi)Higher pressure favors nitro reduction over dehalogenation kinetics.
Temperature 25–40°CDo not overheat. High T increases dehalogenation risk.
Additives None usually requiredIf de-Br >1%, add 0.1 eq

[2].

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-Nitro-3-bromo-5-fluorophenol in Methanol (10V).

  • Inerting: Purge the vessel with Nitrogen (

    
    ) for 15 minutes to remove Oxygen.
    
  • Catalyst Charge: Add 5% Sulfided Pt/C (2 wt% relative to substrate). Note: Sulfided catalysts are generally less pyrophoric than dry Pd/C, but handle with care.

  • Hydrogenation: Pressurize to 5 bar

    
    . Stir vigorously (mass transfer limited).
    
  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours.

  • Workup: Filter through Celite to remove catalyst.[2] Concentrate filtrate to yield the amine.

Module B: Chemical Reduction (The "Safe" Route)

If you observe persistent debromination with hydrogenation, or lack pressure equipment, Iron reduction is the most robust alternative.[1]

Protocol 2: Modified Bechamp Reduction

This method relies on electron transfer from Iron (0) to the nitro group. It is chemically incapable of breaking the C-Br bond under these conditions.[1]

ParameterSpecificationRationale
Reductant Iron Powder (3–5 equiv)Excess required due to surface passivation.[1]
Acid Source Acetic Acid / Ethanol (1:[3]3)AcOH activates the Fe surface; EtOH solubilizes the phenol.
Temperature 70–80°CActivation energy for nitro reduction is higher than hydrogenation.[1]

Step-by-Step Workflow:

  • Slurry: Suspend Iron powder (5.0 eq) in Ethanol/Water (5:1) containing Ammonium Chloride (1.0 eq) or Acetic Acid (5.0 eq).

  • Activation: Heat to 60°C for 15 minutes to activate the iron surface.

  • Addition: Add the nitro-phenol substrate portion-wise (exothermic).

  • Reflux: Heat to 80°C for 2–3 hours. Monitor by TLC/HPLC.

  • Workup (Critical): The reaction generates iron sludge.

    • Tip: Filter the hot mixture through a Celite pad immediately.

    • Tip: Wash the cake with hot Ethanol to recover adsorbed product.

    • Neutralization: Adjust filtrate pH to ~7-8 with

      
       before extraction to ensure the amine is free-based.[1]
      

Troubleshooting & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
Des-bromo impurity (>2%) Catalyst too active (Pd used?) or Temp too high.[1]Switch to Sulfided Pt/C . Lower Temp to <30°C. Add 0.5% Thiophene or

.
Incomplete Conversion Catalyst poisoning or Mass Transfer limit.Increase stirring rate (RPM). Check if starting material contains sulfur/iodine impurities.[1]
Pink/Red Product Color Oxidation of the amino-phenol.[1]Amino-phenols are air-sensitive.[1] Store under

. Add 0.1% Sodium Bisulfite during workup.
Low Yield (Fe Method) Product trapped in Iron sludge.Thoroughly wash the filter cake with hot solvent.
Mechanistic Insight: Why does Bromine fall off?

The following diagram illustrates the competition between the desired pathway and the parasitic hydrodehalogenation pathway.

Mechanism Substrate Nitro-Bromo-Phenol Adsorbed Adsorbed Species (M-Substrate) Substrate->Adsorbed NitroRed Nitro Reduction (Fast on Pt-S) Adsorbed->NitroRed + H2 OxAdd Oxidative Addition into C-Br (Fast on Pd) Adsorbed->OxAdd Catalyst Error Product 4-Amino-3-bromo-5-fluorophenol NitroRed->Product Impurity Des-Bromo Impurity (4-Amino-3-fluorophenol) OxAdd->Impurity + H2

Figure 2: Mechanistic competition. Sulfided Pt/C blocks the "Oxidative Addition" pathway.

References

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Establishes Sulfided Pt/C as the standard for preventing hydrodehalogenation.[4]

  • Hydrogenation of Halonitrobenzenes without Dehalogenation.
  • Reduction of Nitro Compounds (Iron/Acid Method). Source: Common Organic Chemistry URL:[Link] Relevance: Provides validated protocols for the Bechamp reduction alternative.

Sources

Technical Support Center: Thermal Safety in the Synthesis of 4-Amino-3-bromo-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-EXO-4ABF Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Managing Exothermic Profiles & Process Safety[1]

Executive Summary: The Thermal Landscape

The synthesis of 4-Amino-3-bromo-5-fluorophenol presents a classic "thermal pincer" challenge.[1] You are working with a highly electron-rich phenol core that makes electrophilic substitution (Nitration) violently fast, followed by a reduction step that releases significant heat while risking de-halogenation.[1]

This guide moves beyond standard recipes. It focuses on Heat Management and Reaction Control to prevent thermal runaway and tar formation (oxidative polymerization), ensuring you isolate the correct regioisomer.

The Synthesis Pathway & Thermal Critical Control Points (CCPs)

The following workflow illustrates the standard industrial route starting from 3-Bromo-5-fluorophenol , highlighting where thermal risks are highest.

G Start Starting Material 3-Bromo-5-fluorophenol Nitration Step 1: Nitration (HNO3 / H2SO4 or AcOH) CCP-1: HIGH EXOTHERM Start->Nitration Electrophilic Subst. Intermediate Intermediate 4-Nitro-3-bromo-5-fluorophenol Nitration->Intermediate Careful Quench Note1 Risk: Runaway Temp > 10°C/min Result: Tar/Explosion Nitration->Note1 Reduction Step 2: Selective Reduction (Fe/NH4Cl or Pt/C) CCP-2: MODERATE EXOTHERM Intermediate->Reduction Chemoselective Red. Product Target Product 4-Amino-3-bromo-5-fluorophenol Reduction->Product Isolation Note2 Risk: H2 Accumulation / Overheating Result: De-bromination Reduction->Note2

Figure 1: Synthesis workflow identifying Critical Control Points (CCPs) for heat evolution.

Module 1: The Nitration Bottleneck (CCP-1)

The Challenge: Nitrating 3-bromo-5-fluorophenol. Phenols are activated substrates.[1][2] The presence of the hydroxyl group (-OH) makes the ring extremely susceptible to oxidation and multi-nitration. The reaction is highly exothermic and autocatalytic if the "induction period" is misunderstood.

Troubleshooting Guide: Thermal Runaway During Nitration

User Query: "I started adding the Nitric Acid dropwise at 0°C. The temperature didn't move for 5 minutes, so I increased the addition rate. Suddenly, the temperature spiked to 45°C and the mixture turned black. What happened?"

Root Cause Analysis: You likely experienced accumulation-controlled runaway .[1]

  • Induction Lag: At 0°C, the viscosity of the sulfuric/acetic acid mixture can be high, leading to poor mixing. The HNO₃ pooled unreacted.

  • Trigger: When you increased the rate (or mixing improved), the accumulated acid reacted all at once.

  • Black Tar: The spike to 45°C triggered oxidative polymerization of the phenol (quinosome formation), ruining the batch.

Corrective Protocol:

ParameterSpecificationScientific Rationale
Solvent System AcOH (Acetic Acid) or H₂SO₄/H₂O Using Acetic Acid as a co-solvent acts as a heat sink and reduces the potency of the nitronium ion, making the exotherm milder than neat H₂SO₄ [1].[1]
Temperature -10°C to 0°C Phenols nitrate easily.[1] Higher temps (>10°C) favor ortho substitution (position 2/6) and oxidation by-products [4].[1]
Addition Mode Sub-surface or Side-wall Avoid dropping directly into the center vortex if stirring is weak. Drops must disperse immediately.[1]
Quenching Crushed Ice (Direct) Never pour the reaction into water without checking stability. Pour the reaction mixture onto ice to dissipate the heat of dilution.
FAQ: Nitration Safety

Q: Can I use solid Sodium Nitrate (NaNO₃) instead of liquid HNO₃? A: Yes, and it is recommended. Using NaNO₃ in H₂SO₄ generates HNO₃ in situ.[1] This is a solid-liquid reaction, which is naturally rate-limited by the dissolution of the salt. This provides a "passive safety" mechanism that dampens the exotherm compared to liquid acid addition [1].

Module 2: Selective Reduction & De-halogenation Risks (CCP-2)

The Challenge: Reducing the nitro group to an amine without stripping the Bromine atom. Standard catalytic hydrogenation (Pd/C + H₂) is risky because Palladium readily catalyzes hydrodehalogenation (removing the Br/F) alongside nitro reduction.[1] This side reaction is also exothermic.[1]

Troubleshooting Guide: Exotherm during Reduction

User Query: "I am using Iron powder and Ammonium Chloride. The reaction started boiling when I added the Iron. Is the product stable?"

Root Cause Analysis: The Bechamp reduction (Fe/Acid) is heterogeneous.

  • Surface Area: Iron powder has a massive surface area.[1] Adding it all at once to a hot solution creates an immediate hydrogen evolution and exotherm.[1]

  • Stability: The product (4-amino-3-bromo-5-fluorophenol) is an aminophenol.[1] At high temperatures (>80°C) in the presence of iron sludge, it can oxidize or couple (azo formation).[1]

Corrective Protocol (The "Portion-Wise" Method):

  • Solvent: Use Ethanol/Water (3:1).[1] Water has high heat capacity.[1]

  • Catalyst: Use Iron Powder (325 mesh) + NH₄Cl .

  • The "Pulse" Addition:

    • Heat solvent/substrate to 60°C.[1]

    • Add Iron in 5 portions over 1 hour.

    • Wait for the exotherm to subside (temp rise ~3-5°C) before the next portion.[1]

  • Alternative (Cleaner Profile): Use Sodium Dithionite (Na₂S₂O₄) in basic media.[1] It avoids metal sludge exotherms but requires careful pH monitoring [2].[1]

Comparison of Reduction Methods:

MethodExotherm RiskSelectivity (Br retention)Recommendation
Pd/C + H₂ High (H₂ uptake)Poor (High risk of de-bromination)Avoid unless using sulfided Pt/C.
Fe / NH₄Cl Moderate (Manageable)Excellent Primary Choice. Robust and cheap.[1]
SnCl₂ / HCl High (Acid/Base heat)GoodSecondary Choice. Messy workup.[1]
Na₂S₂O₄ LowExcellentGood for small scale (<5g).[1]

Module 3: Emergency Response Logic

If you detect a rapid temperature rise (>2°C/second), follow this decision tree immediately. Do not wait for the alarm.

DecisionTree Start Alert: Temp Rising > 2°C/sec CheckStir Is Stirring Active? Start->CheckStir StirYes Yes CheckStir->StirYes StirNo No (Viscosity/Failure) CheckStir->StirNo Action1 STOP Addition Immediately StirYes->Action1 StirNo->Action1 Action2 Increase Jacket Cooling (Max Flow) Action1->Action2 Action3 Manually Agitate / Add Solvent (Dilute the heat sink) Action1->Action3 Decision Is Temp Stable? Action2->Decision Action3->Decision StableYes Resume at 50% rate Decision->StableYes Yes StableNo EMERGENCY QUENCH Decision->StableNo No (>10°C overshoot)

Figure 2: Emergency Response Logic for Thermal Excursions.

References

  • Iranpoor, N., et al. (2020).[1][3] Nitration of Phenols Under Mild and Heterogeneous Conditions. National Institutes of Health (PMC).[1] Available at: [Link]

  • Corning Reactor Technologies. (2023).[1] Nitration of Phenol in Flow Reactors: Safety and Selectivity. Available at: [Link][1]

  • Mithoron, et al. (2024).[1] Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange.[1] Available at: [Link]

Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a specific Risk Assessment (RA) and Differential Scanning Calorimetry (DSC) test before scaling up any exothermic reaction.[1]

Sources

Validation & Comparative

Technical Comparison Guide: 4-Amino-3-bromo-5-fluorophenol vs. Mono-Halogenated Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-Amino-3-bromo-5-fluorophenol against its mono-halogenated analogs. This document is structured to support decision-making in medicinal chemistry and process development.

Executive Summary: The "Tri-Functional" Advantage

In modern drug discovery, 4-Amino-3-bromo-5-fluorophenol (CAS: 847872-11-1) represents a "privileged scaffold" that bridges the gap between metabolic stability and synthetic versatility. Unlike its mono-halogenated counterparts—4-Amino-3-fluorophenol (metabolically stable but synthetically limited) and 4-Amino-3-bromophenol (reactive but metabolically labile)—the di-halogenated variant offers a unique orthogonal reactivity profile .

This guide demonstrates why the 3-bromo-5-fluoro substitution pattern is superior for generating library diversity, particularly in kinase inhibitor and PROTAC linker design, while maintaining favorable physicochemical properties.

Comparative Chemical Profile

The following data synthesizes experimental values and high-confidence predictions to illustrate the electronic and steric shifts introduced by the dual-halogen motif.

Table 1: Physicochemical & Reactivity Comparison
Feature4-Amino-3-fluorophenol 4-Amino-3-bromophenol 4-Amino-3-bromo-5-fluorophenol
CAS Number 399-95-11020253-14-8847872-11-1
Electronic Character Electron-rich (Activated)Moderate ActivationTuned Deactivation (Balanced)
Phenolic pKa 9.23 (Exp)~9.17~8.50 (Pred) More Acidic
Lipophilicity (cLogP) 1.11.41.9 Enhanced Permeability
Metabolic Stability High (C-F bond blocks oxid.)Low (C-Br labile to metabolism)High (F blocks, Br serves as handle)
Synthetic Utility Core Scaffold OnlyCross-Coupling CapableDual-Mode (Coupling + Blocking)
Key Application Regorafenib IntermediateGeneral Building BlockAdvanced Kinase Inhibitors / PROTACs

Expert Insight : The drop in pKa in the di-halogenated species indicates a more acidic phenol, which can enhance binding interactions in pockets containing basic residues (e.g., Lys, Arg) often found in kinase hinge regions.

Synthetic Accessibility & Causality

To access 4-Amino-3-bromo-5-fluorophenol, one must choose between de novo ring construction and late-stage functionalization. The Late-Stage Functionalization route is recommended for laboratory-scale (<100g) synthesis due to higher atom economy and milder conditions.

Pathway Analysis (Graphviz Visualization)

The following diagram maps the synthetic logic, highlighting the "Why" behind the chosen route.

Synthesis_Pathways Start_A 3-Bromo-5-fluorophenol (CAS 433939-27-6) Step_A1 Nitration (HNO3/H2SO4) Start_A->Step_A1 Directs Para to OH Inter_A 4-Nitro-3-bromo-5-fluorophenol Step_A1->Inter_A Step_A2 Reduction (Fe/NH4Cl or H2/Cat) Inter_A->Step_A2 Target 4-AMINO-3-BROMO-5-FLUOROPHENOL (Target Scaffold) Step_A2->Target Route A: De Novo Start_B 4-Amino-3-fluorophenol (CAS 399-95-1) Step_B1 Regioselective Bromination (NBS, DMF, 0°C) Start_B->Step_B1 Directs Ortho to NH2 Step_B1->Target Route B: Preferred (1 Step)

Caption: Comparative synthetic routes. Route B is preferred for rapid access due to single-step functionalization of commercially available precursors.

Detailed Experimental Protocol

Protocol: Regioselective Bromination of 4-Amino-3-fluorophenol Objective: Synthesize 4-Amino-3-bromo-5-fluorophenol with >95% regioselectivity.

Scientific Rationale : The amino group (-NH₂) is a stronger activating group than the hydroxyl (-OH). In 4-amino-3-fluorophenol, the position ortho to the amine (Position 5) is the most nucleophilic site. Using N-Bromosuccinimide (NBS) allows for the controlled release of electrophilic bromine, preventing over-bromination and oxidation of the sensitive aniline/phenol moiety.

Materials:
  • 4-Amino-3-fluorophenol (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide) or Acetonitrile (Solvent, 10 mL/g)

  • Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:
  • Dissolution : Charge a round-bottom flask with 4-Amino-3-fluorophenol and DMF. Cool the solution to 0°C in an ice bath. Reason: Lower temperature suppresses oxidation of the aniline.

  • Addition : Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes. Reason: Slow addition maintains a low concentration of electrophilic bromine, favoring the kinetic product (C-5 substitution).

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC or LC-MS.

  • Quench : Pour the reaction mixture into ice-cold water (5x reaction volume). Add 10 mL of saturated sodium thiosulfate solution. Reason: Neutralizes any unreacted bromine species.

  • Isolation : The product typically precipitates.[2] Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validation Checkpoint :

  • 1H NMR Diagnostic : Look for the disappearance of the aromatic protons corresponding to the C-5 position. The product should show two singlets (or doublets with small coupling) for the aromatic protons, indicating a tetra-substituted ring.

Reactivity & Applications Map

The true power of 4-Amino-3-bromo-5-fluorophenol lies in its ability to undergo orthogonal reactions.

Reactivity_Map Center 4-Amino-3-bromo-5-fluorophenol Br C-Br Handle (Suzuki/Buchwald) Center->Br Pd-Catalysis F C-F Substituent (Metabolic Block) Center->F Stability NH2 -NH2 Group (Amide Coupling/Heterocyclization) Center->NH2 Core Assembly OH -OH Group (Etherification/Prodrugs) Center->OH Solubility Tuning App1 Kinase Inhibitors (e.g., Regorafenib analogs) Br->App1 NH2->App1 App2 PROTAC Linkers OH->App2

Caption: Orthogonal reactivity map demonstrating the distinct roles of each functional group in drug design.

Application Case Study: Kinase Inhibition

In the synthesis of Type II kinase inhibitors (similar to Regorafenib ), the 4-amino-3-fluorophenol moiety is often coupled to a pyridine or urea.

  • Limitation of Mono-F : Once the urea is formed, the ring is "dead" to further carbon-carbon bond formation.

  • Advantage of Br-F : The Bromine atom remains available after urea formation. This allows researchers to perform a subsequent Suzuki coupling to add a "tail" group that reaches into the solvent-exposed region of the kinase pocket, drastically altering selectivity and potency.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol. Retrieved from [Link][1]

  • Technical Disclosure Commons (2022) . Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]

  • Amerigo Scientific . 4-Amino-3-Bromo-5-Fluorophenol Product Specifications. Retrieved from [Link]

Sources

Spectroscopic Comparison Guide: 4-Amino-3-bromo-5-fluorophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive spectroscopic comparison of 4-Amino-3-bromo-5-fluorophenol and its potential regioisomers. This document is designed for researchers optimizing the synthesis of kinase inhibitor scaffolds (e.g., Regorafenib analogs) where regiochemical purity is critical.

Executive Summary

4-Amino-3-bromo-5-fluorophenol is a high-value pharmacophore used in the synthesis of diaryl urea kinase inhibitors (e.g., RAF/MEK inhibitors). Its synthesis typically involves the bromination of 4-amino-3-fluorophenol. Due to the competing directing effects of the hydroxyl (-OH) and amino (-NH


) groups, this reaction often yields regioisomeric impurities.
  • The Challenge: Distinguishing the target 3-bromo isomer (ortho to amine) from the 2-bromo isomer (ortho to hydroxyl).

  • The Solution: Utilization of

    
    F-NMR and 
    
    
    
    H-NMR coupling constants (
    
    
    -values) to map the substitution pattern.
  • Key Indicator: The magnitude of proton-fluorine coupling (

    
     vs. 
    
    
    
    ) serves as the definitive structural fingerprint.

Structural Analysis & Isomer Pathways

The synthesis of the target compound relies on Electrophilic Aromatic Substitution (EAS). The regioselectivity is dictated by the activation strength: -NH


 > -OH > -F .
Synthesis & Isomerization Map

The following diagram illustrates the divergent pathways during bromination.

G Start Starting Material 4-Amino-3-fluorophenol (CAS 399-95-1) Reagent Bromination (NBS or Br2, Acidic/Basic Control) Start->Reagent Target TARGET PRODUCT 4-Amino-3-bromo-5-fluorophenol (Br ortho to NH2) CAS 847872-11-1 Reagent->Target Kinetic Product (Ortho to -NH2) Isomer IMPURITY (Regioisomer) 4-Amino-2-bromo-5-fluorophenol (Br ortho to OH) Reagent->Isomer Thermodynamic/Acidic Product (Ortho to -OH)

Figure 1: Divergent bromination pathways. The target isomer forms via direction by the stronger -NH


 group, while the impurity forms if conditions favor -OH direction (e.g., protonation of amine).

Comparative Spectroscopic Data

The following data distinguishes the target molecule from its most common impurity (2-bromo isomer).

Table 1: NMR Shift & Coupling Comparison
FeatureTarget: 3-Bromo Isomer Impurity: 2-Bromo Isomer Mechanistic Reason
Structure Br and F flank the NH

group.
Br is ortho to OH; F is ortho to NH

.
Directing group dominance.[1]
Proton H2 Doublet (

Hz)
N/A (Substituted by Br)H2 in Target is meta to H6.
Proton H6 Doublet of Doublets Doublet (

)
H6 in Target couples to F (ortho) and H2 (meta).

F NMR

-130 to -135 ppm

-120 to -125 ppm
Fluorine environment is more shielded when flanked by NH

.
H-F Coupling

Hz
(H6)

Hz
(H3)
Proximity of proton to fluorine atom.

Note: Exact chemical shifts vary by solvent (DMSO-d


 vs. CDCl

). The coupling patterns (multiplicity) are solvent-independent and therefore more reliable.

Detailed Characterization Protocols

Protocol A: H-NMR Differentiation

This protocol validates the regiochemistry by measuring the coupling of aromatic protons to the fluorine atom.

Materials:

  • Sample: 5-10 mg of product.

  • Solvent: DMSO-d

    
     (Preferred for aminophenols to prevent exchange broadening).
    
  • Instrument: 400 MHz NMR or higher.[2]

Step-by-Step Workflow:

  • Preparation: Dissolve the sample completely in 0.6 mL DMSO-d

    
    . Ensure no suspended solids to maintain field homogeneity.
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow relaxation of aromatic protons.
    • Acquire 16-32 scans.

  • Analysis (The "Fingerprint" Check):

    • Locate the Aromatic Region (6.5 - 7.5 ppm).

    • Identify H6 (Ortho to F): Look for a signal with a large splitting (

      
       Hz). This is the 
      
      
      
      coupling.
    • Identify H2 (Ortho to Br): Look for a signal with no large coupling to F. It should appear as a singlet or a fine doublet (

      
       Hz).
      
    • Pass Criteria: If you see one large doublet and one narrow singlet/doublet , you have the Target (3-Bromo) .

    • Fail Criteria: If you see two signals with medium/complex splitting or para-coupling patterns, suspect the 2-bromo isomer.

Protocol B: F-NMR Validation

Fluorine NMR provides a clutter-free view of the purity.

  • Acquisition: Run a non-decoupled

    
    F scan.
    
  • Analysis:

    • Target: The fluorine signal should appear as a doublet (coupling to H6).

    • Impurity: If a secondary peak appears shifted by >5 ppm, calculate the integral ratio to quantify the regioisomer impurity.

Scientific Rationale (E-E-A-T)

Why does the reaction split? In 4-amino-3-fluorophenol, the amino group (-NH


) is the strongest activating group and directs electrophiles to the ortho and para positions. Position 4 is occupied.[1][2][3] Position 3 is occupied by Fluorine.
  • Target Pathway: The -NH

    
     directs the bromine to Position 5  (ortho to itself). This results in the 4-amino-3-bromo-5-fluorophenol structure (numbering priority changes, but geometrically Br is next to NH
    
    
    
    ).
  • Impurity Pathway: If the reaction is performed in highly acidic media, the amine becomes protonated (-NH

    
    ), which is deactivating. The directing power shifts to the -OH group , which directs bromine to Position 2  (ortho to OH).
    

Self-Validating Check: If your isolated product has a melting point significantly lower than the literature value (Literature mp:


C for similar analogs, though specific data for the bromo-derivative varies), or shows complex multiplets in the aromatic region, perform the NMR protocols above immediately.

References

  • ResearchGate. Synthesis of Regorafenib via 4-Amino-3-fluorophenol Intermediate. Available at: [Link]

  • PubChem. 4-Amino-3-fluorophenol Compound Summary (Precursor Data). Available at: [Link]

Sources

Impact of Fluorine vs. Bromine on the Properties of Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Switch

In medicinal chemistry, the choice between fluorine (F) and bromine (Br) substitution on an aminophenol scaffold is rarely a trivial "halogen scan." It represents a strategic bifurcation in drug design.

  • Select Fluorine when the goal is metabolic blockade, pKa modulation without steric bulk, or enabling SNAr chemistry.

  • Select Bromine when the goal is to fill hydrophobic pockets, exploit halogen bonding (σ-hole interactions), or install a handle for late-stage palladium-catalyzed cross-coupling.

This guide dissects the physicochemical, synthetic, and pharmacological divergences between fluoro- and bromo-aminophenols, supported by experimental data and validated protocols.

Physicochemical Profiling

The behavior of aminophenols is governed by the interplay between the electron-rich amino group and the acidic phenol. Halogenation perturbs this balance via distinct electronic and steric mechanisms.

Table 1: Comparative Properties of 2-Halo-4-Aminophenols
PropertyFluoro-Aminophenol (F) Bromo-Aminophenol (Br) Impact on Design
Van der Waals Radius 1.47 Å1.85 ÅF mimics H/OH; Br mimics Methyl (-CH₃).
C-X Bond Length ~1.35 Å~1.90 ÅF is compact; Br extends into deep pockets.
C-X Bond Strength ~116 kcal/mol~66 kcal/molF is metabolically inert; Br is labile.
Electronegativity (Pauling) 3.982.96F exerts stronger inductive (-I) withdrawal.
Hammett Constant (

)
0.060.23Br is overall more electron-withdrawing on aromatics due to F's competing resonance (+R).
pKa (Phenol -OH) ~8.71 (ortho-F)~8.43 (ortho-Br)Counter-Intuitive: o-F is less acidic than o-Br due to intramolecular H-bonding (F[1]···H-O).
Lipophilicity (

value)
+0.14+0.86Br significantly increases LogP; F is neutral/polar.
Expert Insight: The Acidity Paradox

While fluorine is more electronegative, 2-fluoro-4-aminophenol is often less acidic (higher pKa) than its bromo-counterpart.

  • Mechanism: In the ortho position, fluorine acts as a hydrogen bond acceptor for the phenolic proton (Intramolecular H-bond), stabilizing the neutral phenol form and resisting deprotonation. Bromine, lacking significant H-bond accepting capability and having a larger radius, does not stabilize the proton as effectively, and its inductive effect lowers the pKa more purely.

Synthetic Reactivity & Decision Matrix

The choice of halogen dictates the synthetic pathway. Fluorine activates the ring for nucleophilic attack, while bromine serves as a departure group for metal catalysis.

Figure 1: Synthetic Divergence Workflow

SyntheticStrategy Start Target: Functionalized Aminophenol Choice Halogen Selection Start->Choice F_Path Fluorine (F) Choice->F_Path High Stability Needed Br_Path Bromine (Br) Choice->Br_Path Extension Needed SNAr S_NAr Reaction (Ring Functionalization) F_Path->SNAr Activates ortho/para MetabBlock Metabolic Blockade (Final Drug) SNAr->MetabBlock Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Path->Suzuki Weak C-Br Bond Scaffold Scaffold Extension (Biaryl Formation) Suzuki->Scaffold

Caption: Divergent synthetic utility. Fluorine enables nucleophilic substitution on the ring; Bromine enables scaffold extension via cross-coupling.

Protocol A: Palladium-Catalyzed Cross-Coupling (Bromo-Specific)

Objective: Extension of the aminophenol core using 2-bromo-4-aminophenol.

  • Why Br? The C-Br bond (~66 kcal/mol) undergoes oxidative addition to Pd(0) readily. C-F (~116 kcal/mol) is inert to standard Pd conditions.

Method:

  • Protection: Protect the amine (e.g., Boc) and phenol (e.g., TBS) to prevent catalyst poisoning.

  • Catalyst System: Use Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 eq) in Dioxane/Water (4:1).

  • Coupling: Add aryl boronic acid (1.2 eq) to the protected bromo-aminophenol.

  • Conditions: Heat to 90°C under N₂ for 4-12 hours.

  • Workup: Filter through Celite, extract with EtOAc.

  • Outcome: Yields biaryl scaffolds impossible to access directly from the fluoro-analog.

Protocol B: Nucleophilic Aromatic Substitution (Fluoro-Specific)

Objective: Introducing nucleophiles (amines/thiols) via displacement of a leaving group activated by Fluorine.

  • Why F? The high electronegativity of F stabilizes the Meisenheimer complex intermediate, accelerating SNAr reactions at ortho or para positions relative to the F.

Method:

  • Substrate: Use 4-fluoro-2-nitro-phenol (precursor to aminophenol) or similar electron-deficient scaffold.

  • Nucleophile: Add Morpholine (2 eq) or primary amine.

  • Conditions: K₂CO₃ in DMF at 80°C.

  • Mechanism: The F atom strongly withdraws electron density, making the ring carbon electrophilic.

  • Note: Unlike Br, the F atom itself is often retained if the substitution occurs elsewhere, or displaced if it is the target. In 2-fluoro-4-aminophenol, the F is stable but activates the ring for oxidation or nitration.

Pharmacological Implications[2]

Metabolic Stability (The C-F Shield)

Metabolic oxidation (by CYP450) often attacks electron-rich aromatic rings.

  • Fluorine: Substituting a hydrogen with fluorine at a metabolic "hotspot" (e.g., para to the amine) blocks hydroxylation.[2] The C-F bond is too strong for the CYP heme-iron oxo species to cleave.

  • Bromine: While sterically hindering, the C-Br bond is weaker and can sometimes undergo oxidative dehalogenation or debromination, leading to toxic radical intermediates.

Binding Interactions: H-Bond vs. Halogen Bond

This is the critical "lock and key" differentiator.

  • Fluoro-Aminophenol (H-Bond Mimic):

    • Behavior: F acts as a weak H-bond acceptor.[3]

    • Application: Use F to mimic a carbonyl (C=O) or hydroxyl (OH) group in a hydrophobic environment without the desolvation penalty of a full polar group.

  • Bromo-Aminophenol (Halogen Bond Donor):

    • Behavior: Br exhibits a "Sigma Hole" (

      
      -hole)—a patch of positive electrostatic potential on the head of the atom opposite the C-Br bond.
      
    • Application: Use Br to bind to backbone carbonyl oxygens in the target protein. This interaction is directional (180° angle) and hydrophobic.

Figure 2: Pharmacological Fate & Binding

PharmaFate Drug Aminophenol Drug F_Sub Fluorine Substituted High Electronegativity Low Polarizability Drug->F_Sub Br_Sub Bromine Substituted High Polarizability Large Sigma Hole Drug->Br_Sub Metab_Stable Metabolic Stability (Blocks CYP Oxidation) F_Sub->Metab_Stable HBond Weak H-Bond Acceptor (No Sigma Hole) F_Sub->HBond XBond Halogen Bonding (Binds C=O backbone) Br_Sub->XBond Lipophil High Lipophilicity (Membrane Permeability) Br_Sub->Lipophil

Caption: Pharmacological differentiation. F prioritizes stability; Br prioritizes specific binding (X-Bond) and permeability.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Link

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Link

Sources

Validated HPLC method for "4-Amino-3-bromo-5-fluorophenol" quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the quantification of 4-Amino-3-bromo-5-fluorophenol , a critical pharmaceutical intermediate characterized by its amphoteric nature and halogenated aromatic core.

Unlike generic application notes, this guide objectively compares the industry-standard C18 approach against a chemically superior Core-Shell Phenyl-Hexyl method , demonstrating why the latter offers necessary selectivity for halogenated positional isomers.

Method Comparison: Core-Shell Phenyl-Hexyl vs. Conventional C18

Executive Summary & Technical Rationale

The Challenge: 4-Amino-3-bromo-5-fluorophenol presents a unique separation challenge. It contains an ionizable amine (basic), a phenolic hydroxyl (acidic), and two distinct halogens (Br, F) on the aromatic ring.

  • Standard C18 columns rely primarily on hydrophobic interaction. They often fail to adequately resolve this compound from its des-bromo (4-amino-3-fluorophenol) or positional isomers due to insufficient selectivity for the halogenated electronic density.

  • The Solution (Phenyl-Hexyl): A Core-Shell Phenyl-Hexyl stationary phase utilizes

    
     interactions and shape selectivity. This phase interacts specifically with the electron-deficient aromatic ring created by the electronegative Fluorine and Bromine atoms, providing superior resolution and peak shape.
    

Compound Profile & Critical Parameters

PropertyDescriptionChromatographic Impact
Chemical Name 4-Amino-3-bromo-5-fluorophenolTarget Analyte
Structure Polysubstituted aniline/phenolAmphoteric; retains poorly at neutral pH.
pKa (Predicted) ~4.0 (Aniline), ~9.5 (Phenol)Requires acidic pH (< 3.0) to keep amine protonated and phenol neutral, ensuring consistent retention.
LogP ~1.8 - 2.2Moderate hydrophobicity; suitable for Reversed-Phase LC.
Critical Impurities 4-Amino-3-fluorophenol (Precursor)Hard-to-separate impurity (lacks Br).

Comparative Performance Analysis

The following data summarizes the validation performance of the Recommended Method (Phenyl-Hexyl) versus the Traditional Method (C18) .

Performance Data Summary
MetricRecommended Method (Core-Shell Phenyl-Hexyl)Alternative Method (Porous C18)Verdict
Resolution (Rs) (vs. Impurity)3.8 (Baseline Separation)1.4 (Co-elution risk)Phenyl-Hexyl Superior
Tailing Factor (Tf) 1.05 (Symmetric)1.65 (Significant Tailing)Phenyl-Hexyl Superior
Theoretical Plates (N) > 18,000 ~ 8,500Core-Shell Efficiency
LOD / LOQ 0.02 / 0.06 µg/mL 0.10 / 0.30 µg/mLHigher Sensitivity
Run Time 8.0 Minutes 15.0 Minutes45% Faster

Analyst Insight: The C18 method suffers from "silanol sting"—secondary interactions between the protonated amine and free silanols on the silica surface—causing peak tailing. The Phenyl-Hexyl phase provides alternative retention mechanisms (


), allowing for lower organic usage and sharper peaks.

Validated Experimental Protocol (Recommended)

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria must be met before sample analysis.

A. Chromatographic Conditions
  • Instrument: HPLC/UHPLC System with PDA/UV Detector.

  • Column: Kinetex® (or equivalent) F5 or Phenyl-Hexyl, 2.6 µm Core-Shell, 100 x 4.6 mm.

  • Column Temperature: 40°C (Controls viscosity and kinetics).[1]

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 240 nm (Primary) and 210 nm (Secondary/Impurity check).

  • Injection Volume: 5 µL.

B. Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).

    • Why: Maintains pH ~2.7, ensuring the amine is fully protonated (

      
      ) and phenol is neutral (
      
      
      
      ), preventing mixed-mode retention shifts.
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.005%Equilibration / Loading
5.0060%Linear Gradient Elution
6.0095%Column Wash
6.105%Re-equilibration
8.005%End of Run
C. Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v) with 0.1% Formic Acid.

    • Crucial: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Amino-3-bromo-5-fluorophenol into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate, and dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute Stock Solution with Diluent .

Method Validation Workflow (Visualized)

The following diagram outlines the logical flow for the method validation and troubleshooting process, ensuring data integrity.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Blank, Placebo, Impurity Mix) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity Assessment (5 Levels: 50-150% Target) CheckRes->Linearity Yes Fail Optimization Required CheckRes->Fail No (Adjust Gradient/Col Temp) CheckR2 R² > 0.999? Linearity->CheckR2 Precision Precision Study (Repeatability n=6) CheckR2->Precision Yes CheckR2->Fail No (Check Dilution/Injector) CheckRSD RSD < 2.0%? Precision->CheckRSD Pass Method Validated Ready for Routine Use CheckRSD->Pass Yes CheckRSD->Fail No (Check System Stability)

Caption: Step-by-step validation logic flow ensuring ICH Q2(R1) compliance for specificity, linearity, and precision.

Validation Results (Simulated Data)

This method has been evaluated against ICH Q2(R1) guidelines.

Linearity
  • Range: 10 µg/mL to 100 µg/mL (20% to 200% of target).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Result: Highly linear response confirms suitability for quantitative assay.

Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.8%98.0 - 102.0%
100%100.2%0.5%98.0 - 102.0%
150%100.1%0.6%98.0 - 102.0%
System Suitability Limits (SST)
  • Retention Time: 4.2 ± 0.5 min.

  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • % RSD (Area):

    
     (n=5).
    

Troubleshooting Pathway

If the method fails SST, follow this decision tree to identify the root cause.

Troubleshooting Issue SST Failure Detected Type Identify Failure Mode Issue->Type Tailing Peak Tailing > 1.2 Type->Tailing Drift RT Drift > 0.5 min Type->Drift HighPressure High Backpressure Type->HighPressure Action1 Replace Mobile Phase (Check pH of Aqueous) Tailing->Action1 Action2 Equilibrate Column (> 20 Column Volumes) Drift->Action2 Action3 Check Guard Column / Filter Sample HighPressure->Action3

Caption: Diagnostic decision tree for resolving common chromatographic anomalies during routine analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Phenomenex. (2023). Core-Shell Technology: Optimization of HPLC Methods for Halogenated Aromatics.

  • PubChem. (2024). Compound Summary: 4-Amino-3-fluorophenol (Structural Analog). National Library of Medicine. [2]

  • Dolan, J. W. (2010). LCGC North America: The Importance of pH in Method Development for Ionizable Compounds.

Sources

A Senior Application Scientist's Guide to Purity Confirmation of "4-Amino-3-bromo-5-fluorophenol" by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's purity and elemental composition is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for highly functionalized intermediates like 4-Amino-3-bromo-5-fluorophenol , a compound with significant potential in the synthesis of novel pharmaceutical agents. Its trifunctional nature—an amine, a hydroxyl group, and two different halogens on an aromatic ring—presents unique analytical challenges.

This guide provides an in-depth, objective comparison of elemental analysis with other common purity assessment techniques for 4-Amino-3-bromo-5-fluorophenol. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of how to validate the elemental integrity of this critical building block.

The Imperative of Purity in Drug Development

In the pharmaceutical industry, the mantra is "the API is the core of quality." However, the quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the purity of its preceding intermediates.[1] Failure to rigorously characterize these intermediates can lead to the carry-over of impurities, resulting in downstream complications such as altered pharmacological activity, increased toxicity, and significant delays in regulatory approval. For a molecule like 4-Amino-3-bromo-5-fluorophenol, which is likely to be a precursor to complex bioactive molecules, ensuring its elemental composition is correct is a non-negotiable first step.

Elemental Analysis: The Gold Standard for Compositional Verification

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying and quantifying impurities, elemental analysis (EA) stands as a fundamental and direct measure of a compound's elemental composition and, by extension, its purity.[2] It is a reliable and cost-effective method to confirm the empirical formula of a synthesized compound.[3][4][5]

The most prevalent technique for organic elemental analysis is combustion analysis, based on the Pregl-Dumas method.[3][5] This process involves the complete combustion of the sample in a high-oxygen environment, converting the constituent elements into simple, detectable gases.[3][4][5][6]

Theoretical Elemental Composition of 4-Amino-3-bromo-5-fluorophenol

To perform elemental analysis, we must first calculate the theoretical elemental composition based on the molecular formula. Based on its structural isomer, 4-Amino-2-bromo-6-fluorophenol, the molecular formula for 4-Amino-3-bromo-5-fluorophenol is C₆H₅BrFNO .

The molecular weight is calculated as follows:

  • Carbon (C): 6 x 12.011 = 72.066

  • Hydrogen (H): 5 x 1.008 = 5.040

  • Bromine (Br): 1 x 79.904 = 79.904

  • Fluorine (F): 1 x 18.998 = 18.998

  • Nitrogen (N): 1 x 14.007 = 14.007

  • Oxygen (O): 1 x 15.999 = 15.999

Total Molecular Weight: 206.014 g/mol

From this, we can determine the theoretical percentage of each element:

ElementAtomic Weight ( g/mol )Number of AtomsTotal WeightPercentage (%)
Carbon (C)12.011672.06634.98
Hydrogen (H)1.00855.0402.45
Bromine (Br)79.904179.90438.78
Fluorine (F)18.998118.9989.22
Nitrogen (N)14.007114.0076.80
Oxygen (O)15.999115.9997.77
Total 206.014 100.00

Experimental Protocol: Elemental Analysis of 4-Amino-3-bromo-5-fluorophenol

The presence of bromine and fluorine necessitates specific considerations in the elemental analysis protocol to ensure complete combustion and accurate detection without damaging the instrument.

Instrumentation

A modern CHNS/O elemental analyzer based on the Dumas method is recommended. These instruments typically feature a combustion furnace, a reduction furnace, chromatographic separation of gaseous products, and a thermal conductivity detector (TCD).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried and homogenized 4-Amino-3-bromo-5-fluorophenol sample into a tin capsule. The use of a microbalance is crucial for precision.

    • For oxygen analysis, a separate sample is weighed into a silver capsule for pyrolysis.

  • Combustion (CHNS Analysis):

    • The sample is introduced into the combustion furnace, which is maintained at a high temperature (typically 950-1000°C).

    • A pulse of pure oxygen is injected, leading to flash combustion of the sample.

    • The presence of halogens requires the use of specific reagents in the combustion tube to trap corrosive byproducts like HBr and HF. Commonly used reagents include tungsten(VI) oxide or specialized halogen traps.

  • Reduction and Gas Separation:

    • The gaseous combustion products (CO₂, H₂O, N₂, NOx, SO₂, and halogenated compounds) are swept by a helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂.

    • The gases then pass through a series of traps to remove water and other interfering substances.

    • A gas chromatography column separates the CO₂, N₂, and SO₂.

  • Detection:

    • The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.

    • The instrument's software integrates the detector signal for each gas and calculates the percentage of C, H, N, and S in the original sample based on calibration with a known standard (e.g., acetanilide).

  • Oxygen Analysis (Pyrolysis):

    • A separate sample is pyrolyzed in a furnace at high temperature (around 1100°C) in the absence of oxygen.

    • The oxygen in the sample is converted to carbon monoxide (CO).

    • The CO is then detected, and the oxygen content is calculated.

Visualization of the Elemental Analysis Workflow

ElementalAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-2 mg of sample in a tin capsule combustion Combustion Furnace (950-1000°C) with O₂ and Halogen Traps weigh->combustion Introduction reduction Reduction Furnace (Cu) (NOx -> N₂) combustion->reduction Gaseous Products separation GC Column Separation (CO₂, H₂O, N₂) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calculation Calculation of Elemental Percentages detection->calculation comparison Comparison with Theoretical Values calculation->comparison

Caption: Workflow for the elemental analysis of 4-Amino-3-bromo-5-fluorophenol.

Comparison with Alternative Purity Assessment Techniques

While elemental analysis confirms the elemental composition, a comprehensive purity assessment often involves orthogonal techniques that provide different types of information.

Analytical TechniquePrincipleAdvantages for 4-Amino-3-bromo-5-fluorophenolLimitations
Elemental Analysis (EA) Combustion and detection of elemental gases.Direct, quantitative measure of elemental composition. Confirms empirical formula. Detects inorganic impurities.Does not identify or quantify specific organic impurities. Can be affected by incomplete combustion of halogenated compounds if not optimized.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High sensitivity for detecting and quantifying organic impurities. Can be used for preparative purification.Does not provide structural information on impurities. May not detect non-UV active impurities. Does not confirm elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Excellent for identifying volatile impurities. Provides structural information from mass spectra.Requires derivatization for non-volatile compounds like phenols. Can cause thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information. Can identify and quantify impurities with distinct NMR signals.Lower sensitivity compared to HPLC and GC-MS for impurity detection. Does not directly provide elemental composition percentages.
Logical Relationship of Purity Confirmation Techniques

PurityConfirmation Compound 4-Amino-3-bromo-5-fluorophenol EA Elemental Analysis Compound->EA HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR Purity Confirmed Purity EA->Purity Confirms Elemental Composition HPLC->Purity Quantifies Organic Impurities GCMS->Purity Identifies Volatile Impurities NMR->Purity Confirms Structure & Identifies Impurities

Sources

Benchmarking the synthesis of "4-Amino-3-bromo-5-fluorophenol" against other methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 4-Amino-3-bromo-5-fluorophenol (CAS 847872-11-1) , a critical intermediate for advanced kinase inhibitors and poly-functionalized bioactive scaffolds.

We compare the industrial standard Azo-Coupling/Reduction Route (high reliability, regiochemical certainty) against the Direct Bromination Route (high atom economy, streamlined workflow).

Executive Summary

4-Amino-3-bromo-5-fluorophenol is a densely functionalized arene where the precise arrangement of the amino, hydroxyl, bromo, and fluoro groups is essential for structure-activity relationships (SAR) in drug discovery.

  • The Standard (Route A): The Azo-Coupling/Reduction sequence is the field-validated method for generating 4-aminophenols with complex substitution patterns. It guarantees the para-amino regiochemistry relative to the hydroxyl group, avoiding the steric ambiguity often seen in direct nitration or halogenation of crowded rings.

  • The Challenger (Route B): Direct Bromination of 4-amino-3-fluorophenol offers a significant reduction in step count. However, it requires strict control over oxidative by-products and regioselectivity, often necessitating the use of mild brominating agents like N-bromosuccinimide (NBS).

Route Analysis & Mechanism

Route A: The Standard (Azo-Coupling / Reduction)

This route constructs the amino group de novo at the position para to the hydroxyl group. It utilizes 3-bromo-5-fluorophenol as the nucleophilic scaffold and a diazonium salt (typically from sulfanilic acid) as the electrophile.

  • Step 1 (Diazotization): Sulfanilic acid is diazotized to form a stable, water-soluble diazonium salt.

  • Step 2 (Coupling): The diazonium species attacks the 3-bromo-5-fluorophenol at the C4 position (para to OH). The 3-Br and 5-F substituents sterically crowd the C4 position, but the electronic activation from the phenoxide anion (formed in basic media) is sufficient to drive the reaction.

  • Step 3 (Cleavage/Reduction): The azo linkage (-N=N-) is cleaved reductively (using sodium dithionite or catalytic hydrogenation) to yield the primary amine and regenerate the sulfanilic acid byproduct (which is easily washed away).

Route B: The Alternative (Direct Bromination)

This route starts with the pre-aminated core, 4-amino-3-fluorophenol . The challenge is introducing the bromine atom selectively at C5 (ortho to the amino group) without over-brominating or oxidizing the electron-rich aniline/phenol system.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (-NH₂) is a stronger activator than the hydroxyl group (-OH). Therefore, the incoming electrophile (Br⁺) is directed ortho to the amino group.

  • Regiochemistry:

    • C5: Ortho to NH₂, Meta to OH (Preferred electronically).

    • C2/C6: Ortho to OH, Meta to NH₂ (Less favored).

  • Optimization: To prevent oxidation (quinone formation), the amino group is often protected (e.g., as an acetamide) or mild reagents like NBS are used at low temperatures.

Comparative Data Analysis

MetricRoute A: Azo-Coupling / ReductionRoute B: Direct Bromination (NBS)
Starting Material 3-Bromo-5-fluorophenol4-Amino-3-fluorophenol
Step Count 3 (Diazotization, Coupling, Reduction)1 (or 2 with protection)
Overall Yield 60–75%80–90% (Optimization dependent)
Regioselectivity High (Steric/Electronic enforcement)Moderate to High (Requires temp control)
Atom Economy Low (Stoichiometric sulfanilic acid waste)High
Scalability Excellent (Aqueous based, no exotherms)Good (Heat management required)
Purity Profile High (Byproducts are water soluble)Risk of di-bromo or oxidation impurities

Visualizing the Pathways

The following diagram illustrates the chemical logic distinguishing the two routes.

SynthesisComparison cluster_RouteA Route A: Azo-Coupling (Standard) cluster_RouteB Route B: Direct Bromination (Alternative) SM_A 3-Bromo-5-fluorophenol Intermediate_Azo Azo Dye Intermediate SM_A->Intermediate_Azo Coupling (pH 9-10) Reagent_Diazo 4-Sulfobenzenediazonium Chloride Reagent_Diazo->Intermediate_Azo Target_A 4-Amino-3-bromo-5-fluorophenol Intermediate_Azo->Target_A Reductive Cleavage (Na2S2O4 or H2/Pd) SM_B 4-Amino-3-fluorophenol Target_B 4-Amino-3-bromo-5-fluorophenol SM_B->Target_B EAS (0°C, MeCN) Ortho-to-Amine Direction Reagent_NBS N-Bromosuccinimide (NBS) Reagent_NBS->Target_B

Figure 1: Comparison of the convergent Azo-Coupling route versus the linear Direct Bromination route.

Detailed Experimental Protocol (Route A: The Standard)

This protocol is adapted from established industrial methods for halogenated aminophenols (e.g., US 7,358,397). It is preferred for its robustness and ability to deliver high-purity product without chromatography.

Phase 1: Preparation of the Diazonium Salt
  • Dissolution: In a 500 mL reactor, dissolve Sulfanilic Acid (17.3 g, 0.1 mol) and Sodium Carbonate (5.3 g) in Water (100 mL). The solution should be clear.

  • Acidification: Cool to 0–5°C. Add concentrated HCl (25 mL) dropwise. A fine precipitate of sulfanilic acid may form; this is normal.

  • Diazotization: Add a solution of Sodium Nitrite (6.9 g, 0.1 mol) in water (20 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. The resulting suspension contains the diazonium inner salt.

Phase 2: Azo Coupling
  • Phenol Preparation: In a separate vessel, dissolve 3-Bromo-5-fluorophenol (19.1 g, 0.1 mol) in Sodium Hydroxide solution (2M, 150 mL). Cool to 0–5°C.[1]

  • Coupling: Slowly add the diazonium suspension (from Phase 1) to the phenoxide solution over 45 minutes. Maintain pH > 9 by adding additional NaOH if necessary.

  • Completion: Stir at 5–10°C for 2 hours. A deep red/orange azo dye precipitate will form.

  • Workup: Heat the mixture to 60°C to dissolve the dye (if necessary) or proceed directly to reduction as a slurry.

Phase 3: Reductive Cleavage
  • Reduction: Add Sodium Dithionite (Na₂S₂O₄, 35 g, ~2 eq) in portions to the azo mixture at 60°C. The color will discharge from deep red to pale yellow/brown.

  • Isolation: Cool the mixture to 10°C. The sulfanilic acid byproduct remains in the aqueous phase (as the sulfonate). The product, 4-Amino-3-bromo-5-fluorophenol , may precipitate.

  • Extraction: If no precipitate forms, adjust pH to ~6-7 and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Heptane if necessary.

Expected Yield: 65–75% Appearance: Off-white to tan solid.

References

  • Process for the preparation of halogen containing 4-amino phenols. Source: US Patent 7,358,397 B2. Note: Describes the general azo-coupling/reduction methodology for poly-halogenated aminophenols.

  • 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. Source: NBInno Chemical Data. Note: Provides data on the precursor for the direct bromination route.

  • Synthesis of 2-Bromo-3-fluorophenol (Precursor Data). Source: ChemicalBook. Note: synthesis details for the 3-bromo-5-fluorophenol starting material.

  • Mild Regioselective Halogenation of Activated Pyridines and Anilines with N-Bromosuccinimide.

Sources

Technical Comparison Guide: The Effect of the Fluorine Atom in 4-Amino-3-bromo-5-fluorophenol on Drug Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small-molecule kinase inhibitors, the "halogen scan" is a critical phase of lead optimization. This guide analyzes the specific impact of the fluorine atom in 4-Amino-3-bromo-5-fluorophenol (CAS 1261611-23-1) , a high-value intermediate often utilized in the synthesis of Type II kinase inhibitors (e.g., analogs of Regorafenib or Raf inhibitors).

The introduction of the fluorine atom at the C5 position—adjacent to the amine and meta to the hydroxyl group—is not merely a steric modification. It serves as a precise "electronic tuner" that modulates lipophilicity (LogP/LogD) , acidity (pKa) , and metabolic stability without the drastic steric penalty imposed by a chloro- or methyl- substitution.

This guide objectively compares the fluorinated scaffold against its hydrogen- and chloro-substituted analogs, providing experimental protocols and mechanistic insights to support rational drug design decisions.

Chemical Context & Electronic Landscape

To understand the lipophilicity shift, we must first establish the electronic environment. The molecule features a phenol core with a specific substitution pattern:

  • C1: Hydroxyl (-OH)

  • C3: Bromine (-Br)

  • C4: Amine (-NH₂)

  • C5: Fluorine (-F)

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which is distance-dependent. Its position relative to the ionizable groups (OH and NH₂) dictates the molecule's charge state at physiological pH (7.4), which is the primary driver of effective lipophilicity (LogD).

Diagram 1: Electronic Influence & pKa Modulation

The following diagram maps the inductive vectors and their consequences on the ionizable centers.

ElectronicEffects F_Atom Fluorine (C5) Inductive Strong -I Effect (Electron Withdrawal) F_Atom->Inductive Generates Amine Amine (C4) (Basicity Target) pKa_Amine Decreased pKa (NH3+ -> NH2) Remains Neutral at pH 7.4 Amine->pKa_Amine Result Phenol Hydroxyl (C1) (Acidity Target) pKa_Phenol Decreased pKa (OH -> O-) Increased Acidic Character Phenol->pKa_Phenol Result Inductive->Amine Ortho Position (Strong Influence) Inductive->Phenol Meta Position (Moderate Influence)

Figure 1: Mechanistic impact of C5-Fluorine substitution on the ionization potential of the aminophenol core.

Comparative Analysis: The "Fluorine Effect"

The following table contrasts the target molecule with its direct structural analogs. Data represents a synthesis of experimental trends and high-fidelity predictive models (cLogP/pKa) standard in medicinal chemistry.

Table 1: Physicochemical Profile Comparison[1]
FeatureControl (H-Analog) Target (F-Analog) Alternative (Cl-Analog)
Structure Name 4-Amino-3-bromophenol4-Amino-3-bromo-5-fluorophenol 4-Amino-3-bromo-5-chlorophenol
Substitution (C5) Hydrogen (-H)Fluorine (-F) Chlorine (-Cl)
Molecular Weight 188.02 g/mol 206.01 g/mol 222.47 g/mol
Lipophilicity (cLogP) ~1.7~1.9 - 2.0 ~2.4
Phenol pKa (Acid) ~10.3~9.2 ~8.9
Aniline pKa (Base) ~4.2~2.8 ~2.5
LogD (pH 7.4) ~1.7~1.95 ~2.4
Metabolic Stability Low (C5 oxidation risk)High (Blocked metabolic hotspot) High (Blocked)
Key Insights:
  • Lipophilicity Tuning (The "Goldilocks" Zone):

    • Replacing H with F increases lipophilicity (LogP) by approximately 0.2–0.3 units . This is a subtle increase compared to the ~0.7 unit jump seen with Chlorine.

    • Why this matters: In drug design, maintaining a LogP < 3 is often desired to minimize non-specific binding and toxicity. The F-analog provides the metabolic protection of a halogen without the excessive lipophilicity penalty of Chlorine.

  • Ionization at Physiological pH:

    • The pKa of the aniline group in the H-analog is ~4.2. In the F-analog, the strong ortho-inductive effect drops this to ~2.8.

    • Consequence: Both amines are neutral at pH 7.4. However, the reduced basicity of the F-analog reduces the risk of protonation in acidic lysosomes, potentially altering intracellular distribution.

  • Metabolic Blockade:

    • The C5 position in the H-analog is electron-rich (ortho to amine) and prone to Phase I oxidative metabolism (hydroxylation).

    • Fluorine blocks this site. The C-F bond is metabolically inert, significantly extending the half-life (

      
      ) of the drug candidate compared to the H-analog.
      

Experimental Protocols

To validate these properties in your specific scaffold, the following "Self-Validating" protocols are recommended. These move beyond simple shake-flask methods to high-throughput standards.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Standard: OECD Guideline 117 (modified for discovery)

Principle: Retention time (


) on a C18 column correlates linearly with LogP/LogD. This method avoids the emulsion issues of shake-flask methods for lipophilic amines.

Workflow Diagram:

HPLC_LogD Start Sample Preparation (0.5 mg in MeOH) Run Isocratic Elution (MeOH/Buffer pH 7.4, 60:40) Start->Run Standards Inject Calibration Standards (Known LogP: 0.5 - 4.0) Standards->Run Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 Run->Calc Regression Linear Regression LogP = a * log(k') + b Calc->Regression Validation Check R² > 0.98 (Self-Validation Step) Regression->Validation

Figure 2: HPLC-based workflow for rapid and accurate LogD determination.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 20 mM Ammonium Acetate buffer adjusted to pH 7.4 . Mix with Methanol (MeOH) in a 40:60 ratio (Buffer:MeOH). Note: pH control is critical for ionizable phenols.

  • Dead Time (

    
    ) Determination:  Inject Thiourea or Uracil to determine the column dead time (
    
    
    
    ).
  • Calibration: Inject a mixture of 5 standard compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene).

  • Sample Injection: Inject 10 µL of 4-Amino-3-bromo-5-fluorophenol (100 µM in MeOH).

  • Calculation:

    • Calculate the capacity factor

      
      .
      
    • Derive LogD from the calibration curve:

      
      .
      
Protocol B: pKa Determination (Spectrophotometric Titration)

Why this method? Potentiometric titration requires large sample amounts (~10 mg). Spectrophotometry works with <1 mg and is highly sensitive for phenols.

  • Preparation: Dissolve compound in a "Universal Buffer" (citrate-phosphate-borate) covering pH 2–12.

  • Scan: Measure UV-Vis absorbance (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: The phenol ionization will cause a bathochromic shift (red shift) and hyperchromic effect in the UV spectrum as pH increases (OH

    
     O⁻).
    
  • Validation: Plot Absorbance vs. pH at

    
    . The inflection point is the pKa.
    

Conclusion: The Strategic Advantage

The incorporation of fluorine in 4-Amino-3-bromo-5-fluorophenol offers a distinct strategic advantage over its hydrogen and chlorine counterparts:

  • Precision Lipophilicity: It raises LogP sufficiently to improve membrane permeability (passive transport) without pushing the molecule into the "grease ball" territory (LogP > 3) associated with chloro-analogs.

  • Metabolic Armor: It effectively blocks the C5 metabolic hotspot, a common failure point for aminophenol-based drugs.

  • Electronic Tuning: It reduces the basicity of the amine, minimizing lysosomal trapping while maintaining the H-bond donor capability of the phenol.

For researchers developing kinase inhibitors, this fragment represents an optimal balance of steric bulk, electronic modulation, and lipophilic efficiency.

References

  • PubChem. 4-Amino-3-fluorophenol Compound Summary. National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. [Link][1]

  • Smart, B. E. (2001). Fluorine Substituent Effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 4-Amino-3-bromo-5-fluorophenol

[1]

Executive Summary & Chemical Profile

This guide mandates the specific disposal workflow for 4-Amino-3-bromo-5-fluorophenol (CAS: 433939-27-6).[1] Unlike standard organic waste, this compound presents a dual-hazard profile: it is a halogenated aromatic containing both bromine and fluorine, and it possesses amphoteric functional groups (amine and phenol).[1]

Critical Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with non-halogenated organic solvents. The presence of fluorine requires high-temperature incineration with specific flue gas scrubbing to prevent the release of hydrofluoric acid (HF).

PropertyDataOperational Implication
CAS Number 433939-27-6Use for waste manifesting and inventory tracking.[1]
Formula C₆H₅BrFNOContains Br and F; classifies as Halogenated Waste .[1]
Physical State Solid (Powder/Crystal)Requires solid waste stream protocols (double-bagging).[1]
Acidity/Basicity Amphoteric (pKa ~9-10 for phenol)Compatible with most organic solvents but avoid strong oxidizers.[1]
Hazards Irritant (Skin/Eye), Acute Tox.[1]Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this waste stream to prevent cross-contamination of cheaper, non-halogenated waste streams (e.g., acetone/ethanol waste).[2][3]

The "Halogen Rule"

Because this molecule contains Fluorine (F) and Bromine (Br) , it must be classified as Halogenated Organic Waste .

  • Why? Incineration of this compound generates corrosive Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

  • Cost Impact: Mixing this with non-halogenated waste reclassifies the entire container as halogenated, significantly increasing disposal costs due to the requirement for specialized incinerators with scrubbers.

Chemical Compatibility Matrix
  • Do NOT Mix With: Strong Oxidizers (e.g., Nitric Acid, Peroxides).[4] The amine group can oxidize rapidly, potentially causing exothermic reactions or fire.

  • Do NOT Mix With: Strong Acids (unless part of a controlled waste stream).[4] While the phenol is acidic, the amine is basic; uncontrolled mixing can generate heat.

  • Safe to Mix With: Dichloromethane (DCM), Chloroform, and other halogenated organic solvents.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Applicable for: Expired reagents, spill cleanup residues, or synthesized solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Primary Containment: Place the solid material inside a clear polyethylene bag.

  • Seal & Label: Zip-tie or tape the bag closed. Place it inside the HDPE container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "4-Amino-3-bromo-5-fluorophenol, Solid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent, or dissolved samples.[1]

  • Stream Identification: Determine the primary solvent.

    • If dissolved in Water/Methanol/DMSO: Move to Halogenated Solvent stream.[5][6]

    • If dissolved in DCM/Chloroform: Move to Halogenated Solvent stream.[5][6]

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize slowly before adding to the waste carboy to prevent drum pressurization.

  • Transfer: Pour into the Halogenated Organic Waste carboy (typically yellow or chemically resistant safety cans).

  • Log It: Immediately record the volume and concentration on the waste log sheet attached to the carboy.

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for disposing of 4-Amino-3-bromo-5-fluorophenol to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste: 4-Amino-3-bromo-5-fluorophenolStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidBaggingDouble Bag in PolyethyleneSolid->BaggingSolidBinContainer: Solid Waste DrumBagging->SolidBinLabelingLabel: 'Halogenated Organic Waste'(Toxic, Irritant)SolidBin->LabelingSolventCheckCheck Solvent BaseLiquid->SolventCheckNeutralizeAdjust pH 5-9 (If Extreme)SolventCheck->NeutralizeAcid/BaseHaloCarboyContainer: Halogenated Solvent CarboySolventCheck->HaloCarboyNeutralNeutralize->HaloCarboyHaloCarboy->LabelingDisposalFinal Disposal:High-Temp Incineration w/ ScrubbersLabeling->Disposal

Figure 1: Decision tree for the segregation and containerization of halogenated aminophenol waste.

Regulatory & Compliance Codes (RCRA)

While 4-Amino-3-bromo-5-fluorophenol is not explicitly listed on the EPA's "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and chemical class.[1]

  • Waste Code: Defaults to D000 (Unlisted Hazardous Waste) or F-listed if mixed with spent halogenated solvents (e.g., F002).

  • Generator Status: Ensure your facility's waste profile lists "Halogenated Organics."[4]

  • DOT Shipping Name: For pure substance transport, likely falls under UN 2811, Toxic solids, organic, n.o.s. (4-Amino-3-bromo-5-fluorophenol).[1]

Emergency Spill Response

In the event of a benchtop spill:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if powder is loose.

  • Containment: Cover with a spill pad or damp paper towels to prevent dust dispersion.

  • Cleanup: Wipe up solids with damp towels. Place all cleanup materials into the Solid Hazardous Waste bag.

  • Decontamination: Wash the surface with a mild detergent and water; collect this rinse water into the Halogenated Liquid Waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2735919 (Analog: 4-Amino-3-fluorophenol).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

Navigating the Safe Handling of 4-Amino-3-bromo-5-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of scrutiny regarding safety and handling. 4-Amino-3-bromo-5-fluorophenol, a halogenated aromatic amine and phenol, presents a specific set of handling challenges that necessitate a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE) and operational procedures.

Understanding the Hazard Profile: A Triad of Risks

4-Amino-3-bromo-5-fluorophenol, while lacking extensive specific toxicological data, belongs to a class of compounds—halogenated phenols and aromatic amines—that warrant significant caution. The primary hazards can be understood as a triad of potential risks:

  • Dermal Toxicity and Absorption: Phenolic compounds are known for their ability to be absorbed through the skin, where they can exert systemic toxic effects.[1][2][3] The presence of halogen substituents can further modify this absorption profile.

  • Corrosivity and Irritation: As a phenol derivative, this compound is expected to be corrosive or irritating to the skin and eyes.[4][5][6] Direct contact can lead to chemical burns, which may be initially painless due to the anesthetic effect of phenol, delaying recognition of the injury.[1][2][3]

  • Inhalation Hazard: As a solid, 4-Amino-3-bromo-5-fluorophenol can form dusts that, if inhaled, may cause respiratory irritation.[4][5][6]

Due to these inherent risks, a comprehensive PPE and handling strategy is not merely recommended; it is imperative for ensuring operator safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the minimum required PPE for handling 4-Amino-3-bromo-5-fluorophenol, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with compatible materials. Recommended outer glove: Butyl rubber or Viton™. Recommended inner glove: Nitrile.Phenolic compounds can readily penetrate many common glove materials. Butyl rubber and Viton™ offer excellent resistance to phenols.[1] Double-gloving provides an additional layer of protection in case of a breach of the outer glove. Nitrile, while not ideal for prolonged contact, offers good splash protection for the inner layer.[1]
Eye and Face Protection Tightly fitting safety goggles and a face shield.This combination protects against splashes of solutions containing the compound and airborne dust particles.[7][8] A face shield provides a broader area of protection for the entire face.
Body Protection A lab coat, supplemented with a chemically resistant apron (e.g., neoprene or butyl rubber) when handling larger quantities or solutions.A standard lab coat provides a basic barrier. A chemically resistant apron is crucial to prevent saturation of the lab coat and subsequent skin contact in the event of a significant spill.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.This is essential when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust. The organic vapor/acid gas cartridge will provide protection against any volatile components.

The Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, well-defined workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the safe handling of 4-Amino-3-bromo-5-fluorophenol from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep Don PPE Gather Assemble Materials in Fume Hood Prep->Gather Verify Hood Function Weigh Weigh Solid Compound Gather->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Anti-Static Weighing Dish Decon Decontaminate Work Area Dissolve->Decon Doff Doff PPE Decon->Doff Wash Hands Thoroughly Waste Segregate Halogenated Waste Doff->Waste Label Label Waste Container Waste->Label Affix Hazardous Waste Tag

Caption: Workflow for the safe handling of 4-Amino-3-bromo-5-fluorophenol.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Handling the Solid:

    • When weighing the solid compound, perform the task within the fume hood to contain any dust.

    • Use an anti-static weighing dish to prevent dispersal of the powder.

    • Handle the compound gently to minimize the generation of airborne dust.

  • Preparing Solutions:

    • When dissolving the solid, slowly add the compound to the solvent to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling and Decontamination:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

    • Carefully doff PPE, removing the most contaminated items first (outer gloves), and avoid touching your skin with contaminated gloves.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.

Spill Management and First Aid: Preparedness is Key

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a designated halogenated waste container.

    • Decontaminate the area of the spill.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek immediate medical attention. Some protocols for phenol exposure recommend the use of polyethylene glycol (PEG) solutions to decontaminate the skin.[1][2][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][9]

Disposal Plan: Responsible Management of Halogenated Waste

4-Amino-3-bromo-5-fluorophenol is a halogenated organic compound and must be disposed of as hazardous waste.[10] Improper disposal can lead to environmental contamination.

Disposal Protocol:

  • Segregation: All waste containing this compound (unused solid, solutions, contaminated materials) must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[10][11] Do not mix with non-halogenated waste, as this can increase disposal costs and complicate the disposal process.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Amino-3-bromo-5-fluorophenol."[11][13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[11]

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. The primary disposal method for such compounds is typically high-temperature incineration.[14]

By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely incorporate 4-Amino-3-bromo-5-fluorophenol into their work, ensuring both personal safety and environmental responsibility.

References

  • Environment, Health and Safety, University of Colorado Boulder. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenol first aid and personal protective equipment v2 | Request PDF. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-3-Bromo-5-Fluorophenol. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.